molecular formula C3H4N2S2 B1603434 2-Aminothiazole-5-thiol CAS No. 69950-00-1

2-Aminothiazole-5-thiol

Cat. No.: B1603434
CAS No.: 69950-00-1
M. Wt: 132.21 g/mol
InChI Key: XGHDXIZGBCLSRG-UHFFFAOYSA-N
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Description

2-Aminothiazole-5-thiol is a useful research compound. Its molecular formula is C3H4N2S2 and its molecular weight is 132.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-thiazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S2/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHDXIZGBCLSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595927
Record name 2-Amino-1,3-thiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69950-00-1
Record name 2-Amino-1,3-thiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Aminothiazole-5-thiol CAS 69950-00-1 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application of 2-Aminothiazole-5-thiol (CAS 69950-00-1) . This document is structured for researchers and drug development professionals, focusing on practical handling, synthetic utility, and mechanistic insights.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is a bifunctional heterocyclic building block characterized by an electron-rich thiazole core substituted with an amine at the C2 position and a thiol group at the C5 position. It serves as a critical pharmacophore in the synthesis of cyclin-dependent kinase (CDK) inhibitors and various sulfonamide-based therapeutics.

Core Data
PropertyDetail
CAS Registry Number 69950-00-1
IUPAC Name 2-Amino-1,3-thiazole-5-thiol
Molecular Formula C₃H₄N₂S₂
Molecular Weight 132.21 g/mol
Structural Class Heterocyclic Aminothiol
Appearance Pale yellow to off-white solid (often isolated as a salt)
Solubility Soluble in DMSO, DMF; moderate solubility in polar organic solvents (MeOH, EtOH). Low solubility in non-polar solvents.
pKa (Predicted) ~5.3 (Thiazole nitrogen), ~7.0 (Thiol group)
Stability & Storage (Critical)

The free thiol form of this compound is highly susceptible to oxidative dimerization . Upon exposure to air or basic conditions, it rapidly converts to the disulfide bis(2-aminothiazol-5-yl)disulfide .

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: It is frequently generated in situ or stored as a hydrobromide/hydrochloride salt to prevent oxidation.

Synthetic Routes & Methodology

The synthesis of this compound generally proceeds via electrophilic aromatic substitution on the thiazole ring. The most robust protocol involves the bromination of 2-aminothiazole followed by nucleophilic displacement.

Primary Synthetic Pathway

Mechanism: The C5 position of the 2-aminothiazole ring is highly nucleophilic due to the resonance donation from the ring sulfur and the exocyclic amine. Electrophilic bromination occurs readily at this position. Subsequent displacement with a sulfur nucleophile (thiourea or hydrosulfide) yields the target thiol.

Step-by-Step Protocol
  • Bromination:

    • Substrate: 2-Aminothiazole (CAS 96-50-4).[1]

    • Reagent: Bromine (

      
      ) in acetic acid or chloroform.
      
    • Conditions:

      
       to Room Temperature.
      
    • Intermediate: 2-Amino-5-bromothiazole hydrobromide.

    • Note: The hydrobromide salt precipitates and is often stable enough for isolation.

  • Thiolation (Nucleophilic Substitution):

    • Reagent: Thiourea (excess).[2]

    • Solvent: Ethanol/Water reflux.

    • Intermediate: S-(2-aminothiazol-5-yl)isothiouronium bromide.

    • Hydrolysis: Treatment with aqueous NaOH under inert atmosphere releases the free thiol.

Mechanistic Visualization (Graphviz)

SynthesisPathway Start 2-Aminothiazole (C3H4N2S) Inter1 2-Amino-5-bromothiazole (Electrophilic Substitution) Start->Inter1 Br2, AcOH (Bromination) Inter2 Isothiouronium Salt (Nucleophilic Attack) Inter1->Inter2 Thiourea, EtOH Reflux Product This compound (CAS 69950-00-1) Inter2->Product NaOH, H2O (Hydrolysis) SideProduct Disulfide Dimer (Oxidation) Product->SideProduct O2 (Air) Rapid Dimerization

Caption: Synthetic pathway from 2-aminothiazole to the 5-thiol derivative, highlighting the critical oxidation risk.

Reactivity Profile & Applications

Functionalization Logic

The this compound scaffold offers two distinct nucleophilic sites: the exocyclic amine (N-nucleophile) and the C5-thiol (S-nucleophile) .

  • S-Alkylation (Thioether Formation): The thiol group is more acidic and softer than the amine, allowing for selective alkylation using soft electrophiles (e.g., alkyl halides) under mild basic conditions. This is the primary route for generating CDK inhibitors like BMS-387032 .

  • N-Acylation: The amine group can be acylated to modulate solubility and potency, typically after the thiol has been protected or functionalized.

Drug Discovery Applications

This moiety is a bioisostere for phenol or aniline groups in kinase inhibitors. The thiazole ring engages in hydrogen bonding within the ATP-binding pocket of enzymes.

  • CDK Inhibitors: The 5-thioether linkage positions the inhibitor to interact with the "gatekeeper" residues in kinases.

  • Sulfonamides: Oxidation of the thiol to sulfonyl chloride allows for the synthesis of 2-aminothiazole-5-sulfonamides, a class of carbonic anhydrase inhibitors.

Reactivity Map (Graphviz)

Reactivity Core This compound S_Alk S-Alkylation (Thioethers) Core->S_Alk R-X, Base Oxidation Oxidation (Disulfides/Sulfonamides) Core->Oxidation H2O2 or O2 Sandmeyer Sandmeyer Rxn (2-Halo derivatives) Core->Sandmeyer NaNO2, HX, CuX CDK_Inhib CDK Inhibitors (e.g., BMS-387032) S_Alk->CDK_Inhib Sulfonamide Sulfonamides (CA Inhibitors) Oxidation->Sulfonamide Cl2/H2O -> RNH2 HaloThiazole 2-Halothiazole-5-thiol Sandmeyer->HaloThiazole

Caption: Divergent synthesis pathways utilizing the 5-thiol and 2-amino handles for medicinal chemistry.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Stench.

  • Odor: Like most low-molecular-weight thiols, this compound possesses a potent, disagreeable sulfurous odor. All manipulations must be performed in a functioning fume hood .

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste Disposal: Quench thiol residues with dilute bleach (sodium hypochlorite) to oxidize them to sulfonates before disposal to mitigate stench and toxicity.

References

  • Misra, R. N., et al. (2004). "N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious CDK2 Inhibitor." Journal of Medicinal Chemistry, 47(7), 1719–1728. Link

  • BenchChem. (2025).[3] "Technical Support: Synthesis of 2-Chlorothiazole-5-thiol and derivatives." BenchChem Technical Guides. Link

  • ChemicalBook. (2025).[4] "2-Aminothiazole Properties and Synthesis." ChemicalBook CAS Database. Link

  • National Center for Biotechnology Information (NCBI). (2025). "PubChem Compound Summary for CID 68994 (Fluoran) and related Thiazoles." PubChem. Link

  • Matteson, D. S. (1989).[5][6] "Boronic Acid Derivatives and Therapeutic Uses." Tetrahedron, 45(7), 1859-1885.[5][6] (Cited in context of thiazole-boronate synthesis).

Sources

An In-Depth Technical Guide to Thiazole Derivatives in Drug Discovery: Unraveling the Structures of 2-Amino-5-mercapto-1,3,4-thiadiazole and 2-Amino-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the structural and molecular characteristics of key thiazole-related compounds relevant to contemporary drug discovery. An initial query for "2-Amino-5-mercaptothiazole" revealed a notable ambiguity in readily available scientific literature, with significant data pointing towards two closely related and commercially available compounds: 2-Amino-5-mercapto-1,3,4-thiadiazole and 2-Amino-5-methylthiazole . This guide provides a comprehensive analysis of both molecules, empowering researchers to distinguish between these structures and select the appropriate scaffold for their research endeavors.

Part 1: Clarification of the Core Topic and Introduction to Relevant Scaffolds

While "2-Amino-5-mercaptothiazole" represents a valid chemical structure, it is less commonly cited and characterized in accessible databases compared to its near structural analogs. This guide, therefore, focuses on the two compounds most likely intended by the query, providing a detailed examination of their respective properties and applications. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2]

Part 2: 2-Amino-5-mercapto-1,3,4-thiadiazole: A Versatile Biochemical Reagent

Chemical Structure and Molecular Weight

2-Amino-5-mercapto-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with both an amino and a mercapto group. This dual functionality makes it a valuable intermediate in the synthesis of various biologically active molecules.[3][4]

Structure Visualization:

Caption: 2D Structure of 2-Amino-5-mercapto-1,3,4-thiadiazole

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂H₃N₃S₂[3][5]
Molecular Weight 133.19 g/mol [5]
CAS Number 2349-67-9[5]
Appearance White to off-white solid[3]

Synthesis and Reactivity:

The synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives is well-documented. One common method involves the cyclization of N,N'-bis(thiocarbamyl)hydrazine.[6] This compound serves as an intermediate in the preparation of various pharmaceuticals, including heterocyclic sulfonamides.[6] The presence of the amino and mercapto groups allows for a wide range of chemical modifications, making it a versatile building block in medicinal chemistry.

Applications in Drug Development:

2-Amino-5-mercapto-1,3,4-thiadiazole and its derivatives have been investigated for a variety of therapeutic applications. Notably, this scaffold is a key component in the synthesis of compounds with potential antidepressant, anxiolytic, and anticonvulsant activities.[4][7] It is also used as a biochemical reagent in life science research.[3]

Safety and Handling:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-5-mercapto-1,3,4-thiadiazole is classified with the following hazards:

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Standard laboratory personal protective equipment should be worn when handling this compound.

Part 3: 2-Amino-5-methylthiazole: A Key Building Block for Pharmaceuticals

Chemical Structure and Molecular Weight

2-Amino-5-methylthiazole is another important member of the 2-aminothiazole family. It features a thiazole ring with an amino group at the 2-position and a methyl group at the 5-position.

Structure Visualization:

Caption: 2D Structure of 2-Amino-5-methylthiazole

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol [9]
CAS Number 7305-71-7
Appearance Light yellow to brown powder or crystals

Synthesis and Reactivity:

The synthesis of 2-aminothiazole derivatives can be achieved through various methods, often involving the condensation of a-haloketones with thiourea (Hantzsch thiazole synthesis). The 2-amino group can undergo various reactions, including acylation and alkylation, allowing for the introduction of diverse functional groups. The thiazole ring itself can participate in electrophilic substitution reactions. The halogenation of 2-aminothiazoles to produce 2-amino-5-halothiazoles is a key step in the synthesis of more complex derivatives through subsequent nucleophilic substitution reactions.[10]

Applications in Drug Development:

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is a component of several approved drugs.[1] 2-Amino-5-methylthiazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is a building block for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). The nitrated derivative, 2-amino-5-nitrothiazole, is a key intermediate in the manufacture of antiprotozoal and antimicrobial drugs.[11]

Safety and Handling:

The GHS classification for 2-Amino-5-methylthiazole includes the following hazards:

  • H302: Harmful if swallowed.[9]

  • H373: May cause damage to organs through prolonged or repeated exposure.[9]

  • H400: Very toxic to aquatic life.[9]

  • H410: Very toxic to aquatic life with long lasting effects.[9]

Appropriate safety precautions, including the use of personal protective equipment and proper disposal methods, are essential when working with this compound.

Part 4: Conclusion and Future Perspectives

While the initial query for "2-Amino-5-mercaptothiazole" highlighted a point of ambiguity, the exploration of the closely related and well-characterized compounds, 2-Amino-5-mercapto-1,3,4-thiadiazole and 2-Amino-5-methylthiazole, provides valuable insights for researchers in drug development. Both molecules possess the versatile 2-aminothiazole or a related heterocyclic core, which is a proven scaffold for the design of novel therapeutics. Understanding the distinct structural features, physicochemical properties, and reactivity of each compound is paramount for their effective utilization in the synthesis of new chemical entities with desired biological activities. The continued exploration of derivatives from these core structures holds significant promise for the discovery of next-generation pharmaceuticals.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. Synthesis and evaluation of 2-amino-5-sulfanyl-1,3,4-thiadiazole as antidepressant, anxiolytic, and anticonvulsant agents. [Link]

  • PubChem. 2-Amino-5-methylthiazole. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Decoding 2-Amino-5-Nitrothiazole: Properties, Synthesis, and Key Industrial Uses. [Link]

  • PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. [Link]

  • Wikipedia. Mercaptobenzothiazole. [Link]

  • PubMed. Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. [Link]

  • Google Patents. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • ResearchGate. Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. [Link]

Sources

2-Aminothiazole-5-thiol vs 2-aminothiazole chemical differences

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Reactivity Profiles, and Medicinal Chemistry Applications[1][2][3]

Executive Summary

The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for drugs ranging from sulfathiazole (antibacterial) to dasatinib (kinase inhibitor).[1] Its derivative, 2-aminothiazole-5-thiol (2-AT-5-SH), represents a significant electronic and chemical departure from the parent ring.

While 2-AT is defined by its nucleophilic C5 position and metabolic susceptibility, the 5-thiol variant introduces a "soft" redox-active center, drastically altering the molecule's lipophilicity, metal-chelating ability, and stability. This guide analyzes the causality behind these differences, providing actionable insights for scaffold optimization.

Structural & Electronic Landscape

The fundamental difference lies in the perturbation of the thiazole aromatic system by the substituent at the 5-position.

1.1 Electronic Distribution
  • 2-Aminothiazole (Parent): The thiazole ring is electron-rich. The exocyclic amine at C2 acts as a strong resonance donor (+M effect), pushing electron density primarily to the C5 position . This makes C5 the "hotspot" for electrophilic aromatic substitution (SEAr) and metabolic oxidation.

  • This compound (Derivative): The introduction of a thiol (-SH) group at C5 creates a push-pull electronic conflict.

    • Inductive Effect (-I): Sulfur is more electronegative than carbon, slightly withdrawing density through the sigma bond.

    • Mesomeric Effect (+M): The sulfur lone pairs can donate into the ring, but less effectively than the nitrogen at C2.

    • Result: The C5 position is blocked. The nucleophilicity shifts from the carbon ring to the sulfur atom itself, transforming the molecule from a C-nucleophile to an S-nucleophile.

1.2 Tautomerism

Both molecules exhibit amino-imino tautomerism, critical for receptor binding (e.g., in kinase hinge regions).

  • 2-AT: Predominantly exists in the amino form in solution, but the imino form contributes to binding affinity in specific enzyme pockets.

  • 2-AT-5-SH: The thiol introduces a secondary tautomeric possibility (thiol-thione). However, unlike 2-mercaptothiazole (where the SH is at C2), the C5-thiol cannot form a stable thione without disrupting the aromaticity significantly. Therefore, it remains largely as a thiol (-SH) or oxidizes to a disulfide (-S-S-) .

Physicochemical Profiling

The following table summarizes the shift in properties when modifying the C5 position.

Property2-Aminothiazole (2-AT)This compound (2-AT-5-SH)Causality
Molecular Weight 100.14 g/mol 132.21 g/mol Addition of Sulfur atom.
LogP (Lipophilicity) ~0.5 - 0.8~1.2 - 1.5Sulfur is less polar than the C-H bond; increases lipophilicity.
pKa (Conj. Acid) ~5.39~4.8 - 5.0The -SH group (inductively withdrawing) lowers the basicity of the N3 nitrogen.
H-Bonding Donor (NH2), Acceptor (N3)Donor (NH2, SH), Acceptor (N3)Thiol is a weak H-bond donor but a strong soft-metal ligand.
Redox Stability Stable to air.Unstable. Rapidly oxidizes to disulfide.Thiol groups on electron-rich rings are prone to oxidative coupling.

Expert Insight: The instability of the free 5-thiol is a critical handling parameter. In synthetic workflows, it is rarely isolated as a free thiol. It is usually generated in situ or handled as the S-protected derivative (e.g., S-benzyl or disulfide dimer) to prevent uncontrolled polymerization or oxidation.

Synthetic Pathways[2][3][5][6][7]

The synthesis of the parent 2-AT is straightforward (Hantzsch synthesis), whereas the 5-thiol requires electrophilic functionalization of the pre-formed ring.

3.1 Workflow Visualization

The following diagram contrasts the generation of the parent scaffold with the downstream functionalization required to access the thiol derivative.

Synthesis_Workflow cluster_0 Parent Synthesis (Hantzsch) cluster_1 5-Thiol Functionalization Alpha-Halo Ketone Alpha-Halo Ketone Intermediate_A Intermediate_A Alpha-Halo Ketone->Intermediate_A + Thiourea 2-Aminothiazole 2-Aminothiazole Intermediate_A->2-Aminothiazole Cyclization (- H2O, - HX) Intermediate_B 2-Amino-5-thiocyanatothiazole 2-Aminothiazole->Intermediate_B + KSCN / Br2 (Thiocyanation) 2-AT-5-SH 2-AT-5-SH Intermediate_B->2-AT-5-SH Reduction (NaBH4 or Hydrolysis) Disulfide Dimer Disulfide Dimer 2-AT-5-SH->Disulfide Dimer Air Oxidation (Rapid)

Caption: Comparative synthetic routes. 2-AT is formed via cyclization; 2-AT-5-SH requires electrophilic substitution at C5 followed by reduction.

3.2 Detailed Protocol: Synthesis of this compound (via Thiocyanate)

Principle: Direct sulfuration is difficult. The standard protocol involves introducing a thiocyanate group at the nucleophilic C5 position, followed by reduction.

  • Thiocyanation:

    • Dissolve 2-aminothiazole (10 mmol) in glacial acetic acid.

    • Add Potassium Thiocyanate (KSCN, 20 mmol).

    • Dropwise add Bromine (Br2, 10 mmol) in acetic acid at < 10°C. Why? Bromine generates the electrophilic SCN+ species in situ.

    • Stir for 2 hours. Neutralize with ammonia. Filter the precipitate (2-amino-5-thiocyanatothiazole).

  • Reduction to Thiol:

    • Suspend the thiocyanate intermediate in ethanol.

    • Add Sodium Sulfide (Na2S) or Sodium Borohydride (NaBH4) under inert atmosphere (Nitrogen/Argon) . Critical: Oxygen must be excluded to prevent immediate disulfide formation.

    • Acidify carefully to pH 6 to liberate the free thiol. Use immediately.

Reactivity & Metabolic Stability

This section details the "Self-Validating" logic of why these molecules behave differently in biological systems.

4.1 The C5 "Toxicophore" Problem

2-Aminothiazole is structurally alert. The C5 position is metabolically labile.

  • Mechanism: Cytochrome P450 enzymes epoxidize the C4-C5 double bond or hydroxylate C5.

  • Consequence: This leads to ring opening and the formation of reactive electrophiles (iminostyrenes or thioureas) that can covalently bind to proteins, causing idiosyncratic toxicity.

4.2 The 5-Thiol Solution (and Risk)

Substituting C5 with a thiol prevents direct P450 attack at that carbon. However, it introduces a new reactivity profile:

  • S-Alkylation: The 5-thiol is a potent nucleophile. In the presence of alkyl halides, it selectively alkylates at sulfur, not nitrogen.

  • Glucuronidation: The thiol is a handle for Phase II metabolism (S-glucuronidation), potentially aiding excretion but altering pharmacokinetics.

4.3 Reactivity Flowchart

Reactivity_Comparison cluster_AT 2-Aminothiazole (2-AT) cluster_SH This compound (2-AT-5-SH) AT 2-AT Core C5_Attack Electrophile Attack at C5 (Halogenation, Nitration) AT->C5_Attack High Nucleophilicity Metab_Tox Metabolic Activation (Epoxidation -> Toxicity) AT->Metab_Tox P450 Oxidation SH 5-Thiol Derivative S_Alk S-Alkylation (Thioether formation) SH->S_Alk Soft Nucleophile Dimer Disulfide Formation (Dimerization) SH->Dimer Oxidative Instability Metal_Bind Metal Chelation (Ag, Au, Cu binding) SH->Metal_Bind Soft Base Ligand

Caption: Divergent reactivity pathways. 2-AT reacts at the carbon ring; 2-AT-5-SH reacts at the sulfur substituent.

References
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for heterocyclic reactivity).
  • Das, D., et al. (2016).[2] Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.[2] Link[2]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link (Demonstrates C5 functionalization utility).

  • Ayati, A., et al. (2015).[2][3] Synthesis and biological evaluation of 2-aminothiazole derivatives: A review. European Journal of Medicinal Chemistry, 97, 699-718. Link

  • Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Seminal text on thiazole physical properties).

Sources

5-Thiazolethiol, 2-amino- IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

5-Thiazolethiol, 2-amino- Technical Guide[1][2][3][4]

Chemical Identity, Synthesis, and Medicinal Utility

Executive Summary

2-Amino-5-thiazolethiol (CAS 69950-00-1) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents.[3][4] Unlike its more stable isomer 2-mercaptothiazole, the 5-thiol variant represents a "masked" nucleophile, often generated in situ or handled as a disulfide dimer due to its high susceptibility to oxidative coupling. This guide provides a rigorous technical analysis of its nomenclature, synthetic pathways, and reactivity profiles, distinguishing it from the structurally similar thiadiazole derivatives often confused in literature.

Chemical Identity & Nomenclature

Accurate identification is critical due to the prevalence of positional isomers (e.g., 5-amino-2-thiazolethiol) and ring variants (e.g., thiadiazoles).

Parameter Technical Specification
IUPAC Name 2-Amino-1,3-thiazole-5-thiol
Common Synonyms 2-Amino-5-mercaptothiazole; 5-Sulfanyl-1,3-thiazol-2-amine; 2-Aminothiazole-5-thiol
CAS Registry Number 69950-00-1 (Note: distinct from the 5-amino-2-thiol isomer CAS 6294-51-5)
Molecular Formula C₃H₄N₂S₂
Molecular Weight 132.21 g/mol
SMILES Nc1ncc(S)s1
InChI Key XGHDXIZGBCLSRG-UHFFFAOYSA-N
Structural Analysis & Tautomerism

The 2-amino-5-thiazolethiol molecule possesses three nucleophilic centers: the exocyclic amine (N2), the ring nitrogen (N3), and the thiol sulfur (S5).

  • Thiol vs. Thione: Unlike 2-mercaptothiazoles, which exist predominantly as the thione tautomer (NH-C=S), the 5-thiol isomer cannot tautomerize to a stable thione without disrupting the aromaticity of the thiazole ring. Consequently, it exists primarily as the thiol (-SH) or zwitterion, making it significantly more prone to oxidation into the disulfide form Bis(2-aminothiazol-5-yl)disulfide .

Synthetic Methodologies

Direct isolation of the free thiol is challenging due to rapid oxidation. The most robust synthetic protocol involves the Thiocyanation-Reduction Route , which introduces the sulfur at the electron-rich C5 position via electrophilic aromatic substitution, followed by reductive cleavage.

Core Synthesis Protocol: The Thiocyanate Route

Rationale: This method avoids the use of unstable 5-halothiazoles and allows for the generation of the thiol under controlled conditions, often immediately prior to subsequent derivatization (e.g., S-alkylation).

Step 1: Electrophilic Thiocyanation
  • Reagents: 2-Aminothiazole, Ammonium Thiocyanate (

    
    ), Bromine (
    
    
    
    ) or NBS.
  • Solvent: Acetic Acid or Methanol.

  • Mechanism: Bromine generates the active electrophile (

    
     or 
    
    
    
    ), which attacks the C5 position (the most nucleophilic site of the thiazole ring).
  • Product: 2-Amino-5-thiocyanatothiazole.[5][6]

Step 2: Reductive Cleavage
  • Reagents: Sodium Borohydride (

    
    ) or Dithiothreitol (DTT) in degassed solvent.
    
  • Condition: Inert atmosphere (

    
     or Ar) is mandatory  to prevent disulfide formation.
    
  • Outcome: Generation of the 2-amino-5-thiazolethiolate anion, which can be trapped with electrophiles.

SynthesisPathway Start 2-Aminothiazole (Commercial Precursor) Inter Intermediate: 2-Amino-5-thiocyanatothiazole Start->Inter NH4SCN, Br2 AcOH, < 10°C (Electrophilic Subst.) Product Target: 2-Amino-5-thiazolethiol (Transient Species) Inter->Product NaBH4 or DTT N2 atm, MeOH (Reduction) Disulfide Byproduct: Bis(2-aminothiazol-5-yl)disulfide (Oxidative Dimer) Product->Disulfide O2 (Air Exposure) Rapid Oxidation

Figure 1: Synthetic pathway from 2-aminothiazole to the 5-thiol derivative, highlighting the critical oxidation risk.

Reactivity Profile & Derivatization

For medicinal chemistry applications, the free thiol is rarely the final product. It is typically reacted in situ to form stable thioethers.

A. S-Alkylation (Thioether Formation)

The thiolate anion at C5 is a soft nucleophile and reacts readily with alkyl halides.

  • Protocol: Treat the reduced thiol mixture with an alkyl halide (R-X) and a mild base (

    
    ).
    
  • Selectivity: S-alkylation is kinetically favored over N-alkylation at the exocyclic amine due to the higher nucleophilicity of the sulfur atom.

B. N-Acylation

The exocyclic amine at C2 can be derivatized to modulate solubility or binding affinity.

  • Constraint: If the free thiol is present, it must be protected (e.g., as a thioether or disulfide) before acylation to prevent thioester formation.

  • Reagent: Acetic anhydride or acyl chlorides in pyridine.

C. Oxidation (Disulfide Formation)
  • Mechanism:

    
    
    
  • Utility: The disulfide is often a stable storage form. It can be reduced back to the monomer using phosphines (

    
    ) or mercaptans (
    
    
    
    -mercaptoethanol) immediately before use in biological assays.

ReactivityMap Center 2-Amino-5-thiazolethiol S_Alk S-Alkylation (Thioethers) Center->S_Alk + R-X, Base (Major Pathway) Oxid Oxidation (Disulfides) Center->Oxid + O2 / I2 (Storage Form) N_Acyl N-Acylation (Amides) Center->N_Acyl + RCOCl (Requires S-Protection)

Figure 2: Reactivity landscape of 2-amino-5-thiazolethiol. The S-alkylation pathway is the primary route for generating drug-like candidates.

Applications in Drug Development

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, and the 5-thiol variant offers a unique vector for extending the molecule into hydrophobic pockets of protein targets.

Kinase Inhibitors (CDK & Aurora Kinase)

Substituted 2-aminothiazoles are potent ATP-competitive inhibitors. The 5-position is often used to attach solubilizing groups or hydrophobic moieties that interact with the kinase gatekeeper region.

  • Mechanism: The aminothiazole core forms hydrogen bonds with the kinase hinge region (N3 acceptor, C2-NH2 donor). The 5-thioether side chain extends into the solvent-exposed region or back pocket.

  • Reference: Aminothiazole inhibitors of cyclin-dependent kinases [1].

Prion Disease Therapeutics

Derivatives of 2-aminothiazole have shown efficacy in reducing PrP^Sc levels in neuroblastoma cells. The 5-substituent is critical for blood-brain barrier (BBB) permeability and metabolic stability.

  • Reference: 2-Aminothiazoles as therapeutic leads for prion diseases [2].

Antimicrobial Agents

The 5-thiazolethiol moiety mimics the side chains of certain cephalosporins, potentially offering cross-reactivity or novel binding modes against bacterial cell wall synthesis enzymes.

Handling & Safety Protocols

Warning: This compound is a potent nucleophile and potential irritant.

  • Storage: Store as the disulfide or hydrochloride salt at -20°C under argon. The free thiol degrades rapidly in air.

  • Odor Control: Like most low-molecular-weight thiols, it possesses a stench. All manipulations must occur in a fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills by oxidizing the thiol to the sulfonate.

  • Toxicity: Classified as an irritant (H315, H319, H335). Avoid inhalation.

References

  • Aminothiazole inhibitors of cyclin dependent kinases.
  • 2-Aminothiazoles as therapeutic leads for prion diseases. Source: Journal of Medicinal Chemistry (2011).[7] URL:[Link]

  • 2-Amino-1,3-thiazole-5-thiol (Compound Summary). Source: PubChem (National Library of Medicine). URL:[Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination. Source: The Journal of Organic Chemistry (2017). URL:[Link]

Sources

Biological Activity of 2-Aminothiazole-5-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2-Aminothiazole-5-thiol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The This compound scaffold represents a highly specialized subclass of the "privileged" 2-aminothiazole structure. While the parent 2-aminothiazole is ubiquitous in medicinal chemistry, functionalization at the 5-position with a sulfur moiety (thiol, thioether, or sulfonyl) unlocks distinct pharmacological properties. Unlike its nitrogen-rich congener, 2-amino-5-mercapto-1,3,4-thiadiazole, the thiazole-5-thiol core offers a unique electronic profile that has been successfully leveraged in the development of potent cyclin-dependent kinase (CDK) inhibitors, most notably BMS-387032 (SNS-032) .

This guide dissects the chemical stability, synthetic accessibility, and biological mechanisms of these derivatives, providing a roadmap for their application in oncology and antimicrobial research.

Chemical & Structural Basis[1][2]

The Core Scaffold

The this compound moiety consists of a five-membered thiazole ring substituted with an amine at position 2 and a thiol (or sulfur-based group) at position 5.

  • Electronic Character: The C5 position of the thiazole ring is nucleophilic. Introducing a sulfur atom here enhances the electron density, allowing for further functionalization via alkylation or oxidation.

  • Tautomerism & Stability: Free this compound is prone to oxidative dimerization to form disulfides (

    
    ) in air. Consequently, it is rarely isolated as a free thiol in final drug candidates. Instead, it is typically generated in situ or immediately alkylated to form stable thioethers  (sulfides).
    
Critical Distinction

Warning: Literature often conflates this scaffold with 2-amino-5-mercapto-1,3,4-thiadiazole.

  • Thiazole (C3H4N2S): Contains one nitrogen and one sulfur in the ring. (Focus of this guide).

  • Thiadiazole (C2H3N3S): Contains two nitrogens and one sulfur. (Common antimicrobial scaffold, but chemically distinct).

Pharmacological Landscape

Anticancer Activity: The CDK Inhibitor Class

The most authoritative application of the this compound core is in the inhibition of Cyclin-Dependent Kinases (CDKs), critical regulators of the cell cycle and transcription.

Case Study: BMS-387032 (SNS-032)

BMS-387032 is a potent, ATP-competitive inhibitor of CDK2, CDK7, and CDK9.[1] Its structure features a 2-aminothiazole core where the 5-thiol group acts as a critical linker.

  • Mechanism of Action:

    • Hinge Binding: The C2-acylamino group forms hydrogen bonds with the hinge region of the kinase (e.g., Leu83 in CDK2).

    • Selectivity Gate: The C5-thioether moiety projects a hydrophobic tail (often an oxazole or alkyl group) into the kinase's specificity pocket, enhancing selectivity over other kinases.

    • Outcome: Inhibition leads to cell cycle arrest (G1/S phase) and apoptosis in tumor cells (e.g., ovarian, metastatic breast cancer).

Antimicrobial & Antioxidant Potential

While less commercially developed than the anticancer class, 5-thio-substituted derivatives have shown efficacy against resistant bacterial strains.

  • Activity: 5-phenylthio and 5-benzylthio derivatives exhibit MIC values in the low micro-molar range against S. aureus and E. coli.

  • Mechanism: Disruption of bacterial cell wall synthesis and potential interference with metabolic enzymes via the redox-active sulfur center.

Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives hinges on precise modifications at two key vectors:

PositionModificationBiological Impact
C2-Amine Acylation (Amide) Critical for Kinase Affinity. Converts the amine into a hydrogen bond donor/acceptor motif compatible with the ATP-binding pocket.
C5-Thiol Alkylation (Thioether) Selectivity & Solubility. A bulky lipophilic group (e.g., oxazole-methyl) here fits into the hydrophobic gatekeeper region of kinases.
C5-Thiol Oxidation (Sulfone) Generally reduces activity compared to the thioether, suggesting the flexibility and electronic nature of the sulfide are preferred.
SAR Visualization

SAR_Map Core This compound Core C2_Node C2-Amino Position Core->C2_Node C5_Node C5-Thiol Position Core->C5_Node C2_Action1 Acylation (Amides) C2_Node->C2_Action1 C2_Effect1 H-Bonding (Kinase Hinge) C2_Action1->C2_Effect1 C5_Action1 Alkylation (Thioether) C5_Node->C5_Action1 C5_Action2 Free Thiol C5_Node->C5_Action2 C5_Effect1 Hydrophobic Pocket Access C5_Action1->C5_Effect1 C5_Effect2 Unstable (Dimerization) C5_Action2->C5_Effect2

Caption: SAR map highlighting the functional roles of the C2 and C5 positions in optimizing biological activity.

Experimental Protocols

Synthesis of 5-Thioether Derivatives

Rationale: Direct synthesis of the free thiol is difficult due to stability. The preferred route involves thiocyanation followed by in situ reduction and alkylation.

Workflow:

  • Thiocyanation: React 2-aminothiazole (or N-protected variant) with ammonium thiocyanate (

    
    ) and bromine (
    
    
    
    ) in acetic acid at
    
    
    .
  • Reduction: Treat the resulting 2-amino-5-thiocyanatothiazole with sodium borohydride (

    
    ) or dithiothreitol (DTT) to generate the transient thiolate anion.
    
  • Alkylation: Immediately add the desired alkyl halide (e.g., benzyl bromide, chloromethyl-oxazole) to trap the sulfur as a stable thioether.

CDK2 Kinase Inhibition Assay

Rationale: To validate the anticancer potential of synthesized derivatives.

Protocol:

  • Reagents: Recombinant CDK2/CyclinE complex, Histone H1 (substrate), [

    
    -33P]ATP, and test compounds.
    
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT.
    
  • Reaction:

    • Incubate Kinase + Substrate + Compound for 10 mins at 30°C.

    • Initiate reaction with [

      
      -33P]ATP mix.
      
    • Incubate for 30 mins.

  • Termination: Stop reaction with trichloroacetic acid (TCA).

  • Detection: Filter onto glass fiber filters, wash to remove free ATP, and quantify radioactivity via scintillation counting.

  • Analysis: Calculate

    
     by plotting % inhibition vs. log[compound].
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: 2-Aminothiazole Step1 Step 1: Thiocyanation (NH4SCN, Br2, AcOH, <10°C) Start->Step1 Inter1 Intermediate: 2-Amino-5-thiocyanatothiazole Step1->Inter1 Step2 Step 2: Reduction (NaBH4 or DTT) Inter1->Step2 Inter2 Transient Species: Thiolate Anion Step2->Inter2 Step3 Step 3: Alkylation (R-X, e.g., Benzyl Bromide) Inter2->Step3 Final Final Product: 2-Amino-5-alkylthio-thiazole (e.g., BMS-387032 Core) Step3->Final

Caption: Step-by-step synthetic pathway for generating stable 2-aminothiazole-5-thioether derivatives.

Data Summary: Key Derivatives

Compound IDStructure ClassTargetActivity (

/ MIC)
Reference
BMS-387032 5-(Oxazolylmethyl)thioetherCDK2 / CDK7 / CDK948 nM (CDK2)[1]
Derivative 4c 5-Arylthio-thiazoleMCF-7 (Breast Cancer)2.57

M
[3]
Cmpd 117 5-Substituted ThiazoleC. perfringens0.039

g/mL
[2]

References

  • Misra, R. N., et al. (2004). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent.[2][3][4] Journal of Medicinal Chemistry, 47(7), 1719–1728.[3][5] Link[3]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1488. Link

  • Dawbaa, S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28, 7356. Link

  • BenchChem. (2025). Technical Support: Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. Link

Sources

Technical Guide: Solvation and Handling of 2-Aminothiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-Aminothiazole-5-thiol (also referred to as 2-amino-5-sulfanyl-1,3-thiazole).

Executive Summary

This compound presents a complex solubility profile driven by its amphoteric nature and susceptibility to oxidative dimerization. Unlike simple organic solids, its dissolution is not merely a function of polarity but is governed by tautomeric equilibrium and redox stability .

For research applications, DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide) are the primary solvents of choice, offering high solubility (>50 mg/mL) and moderate stability. In aqueous media, the compound exhibits pH-dependent solubility: it is soluble in alkaline solutions (forming the thiolate anion) but precipitates in neutral to acidic buffers due to zwitterionic aggregation and disulfide formation.

Part 1: Physicochemical Profile & Solubility Mechanisms

To master the handling of this compound, one must understand the competing molecular forms present in solution.

Tautomeric Equilibrium

The molecule exists in equilibrium between the aromatic thiol form and the non-aromatic thione form. In polar aprotic solvents (DMSO), the equilibrium stabilizes, but in protic solvents, hydrogen bonding can shift this balance, affecting solubility.

The Oxidation Trap

The primary cause of "insolubility" reports for this compound is often not thermodynamic insolubility but chemical instability . In the presence of oxygen, the thiol group rapidly oxidizes to form bis(2-aminothiazol-5-yl)disulfide , a dimer that is significantly less soluble in most organic solvents and precipitates as a pale yellow solid.

Amphoteric Character
  • Basic Center: The thiazole nitrogen and exocyclic amine (

    
     for the conjugate acid).
    
  • Acidic Center: The thiol group (

    
    ).
    
  • Consequence: In neutral aqueous solutions, the molecule can adopt a zwitterionic character, leading to high crystal lattice energy and poor solubility.

Part 2: Solubility Landscape

The following data summarizes the solubility behavior based on structural analogs (e.g., 2-amino-5-mercapto-1,3,4-thiadiazole) and empirical organic synthesis protocols.

Table 1: Solubility Profile of this compound
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO High (+++++)Recommended. Ideal for stock solutions. Stable if degassed.
DMF High (+++++)Good alternative to DMSO.
Protic (Alcohols) Ethanol Moderate (+++)Soluble with heating (

).[1] often used for recrystallization.
Methanol Moderate (+++)Better than EtOH, but evaporation risks oxidation.
Aqueous Water (Neutral) Low (+)Poor solubility. Risk of zwitterionic precipitation.
0.1M NaOH High (+++++)Forms soluble sodium thiolate salt. Best for aqueous delivery.
0.1M HCl Moderate (++)Soluble as ammonium salt, but acid catalyzes disulfide formation.
Non-Polar DCM / Chloroform Low (+)Generally insoluble.
Hexane / Ether Insoluble (-)Used as anti-solvents to precipitate the product.

Part 3: Visualization of Mechanisms

Diagram 1: Tautomerism and Solvation

This diagram illustrates the structural shifts that dictate solubility. The Thiolate form explains why basic water is an excellent solvent, while the Disulfide represents the insoluble degradation product.

Tautomerism Thiol Aromatic Thiol Form (Soluble in Organics) Thione Thione Form (Polar/H-Bonding) Thiol->Thione Tautomerism (Protic Solvents) Thiolate Thiolate Anion (High Aq. Solubility) Thiol->Thiolate + Base (NaOH) Disulfide Disulfide Dimer (INSOLUBLE PRECIPITATE) Thiol->Disulfide Oxidation (O2) Irreversible Precipitation Thiolate->Thiol + Acid (HCl)

Caption: The solubility lifecycle. Base solubilizes the compound (Green), while oxygen triggers irreversible precipitation (Red).

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Target: Biological Assays / Screening

Reagents:

  • This compound (Solid)

  • Anhydrous DMSO (Spectroscopic grade)

  • Argon or Nitrogen gas

Procedure:

  • Degas the Solvent: Sparge anhydrous DMSO with Argon for 15 minutes to remove dissolved oxygen. Rationale: Prevents immediate disulfide formation.

  • Weighing: Weigh the solid quickly. Avoid leaving the container open; the solid is hygroscopic and oxidation-prone.

  • Dissolution: Add the degassed DMSO to the solid. Vortex vigorously.

    • Visual Check: The solution should be clear and colorless to pale yellow. A dark yellow/orange tint indicates partial oxidation.

  • Storage: Aliquot immediately into amber vials. Store at -20°C or -80°C .

    • Shelf Life: Use within 1 month. Avoid repeated freeze-thaw cycles.

Protocol B: Chemical Isolation / Recrystallization

Target: Synthesis & Purification[2]

Context: If synthesizing the compound (e.g., from 2-aminothiazole and thiourea/iodine), the final isolation step defines its purity.

Procedure:

  • Dissolution: Dissolve the crude product in 10% NaOH or DMF . Filter off any insoluble impurities (often elemental sulfur or polymerized byproducts).

  • Precipitation:

    • Cool the solution to

      
      .
      
    • Dropwise add Glacial Acetic Acid until pH

      
       6.0–6.5.
      
    • Observation: The thiol will precipitate as a solid.

  • Washing: Filter the solid and wash immediately with cold water (removes salts) followed by cold diethyl ether (removes water and non-polar impurities).

  • Drying: Dry under high vacuum over

    
    . Do not oven dry in air, as this will convert the entire batch to the disulfide.
    

Part 5: Handling Workflow (Decision Tree)

Ensure your workflow prevents the "False Insoluble" result caused by oxidation.

HandlingWorkflow Start Start: this compound Solid Solvent Select Solvent Start->Solvent DMSO DMSO / DMF Solvent->DMSO Water Aqueous Buffer Solvent->Water Degas CRITICAL: Degas Solvent DMSO->Degas ClearSol Clear Solution (Ready for Assay) Degas->ClearSol CheckPH Check pH Water->CheckPH Acidic pH < 7 CheckPH->Acidic Neutral/Acid Basic pH > 9 (NaOH) CheckPH->Basic Alkaline Precip Precipitation / Oxidation Acidic->Precip StableAq Stable Thiolate Solution Basic->StableAq

Caption: Operational decision tree. Note that neutral pH aqueous conditions lead to failure (Red).

References

  • Solubility of Thiazole Analogs

    • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in organic solvents. (2025).[3] ResearchGate.

  • Synthesis & Isolation Protocols

    • Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole.[4] US Patent 2891961A. (1959). Google Patents.

    • Synthesis of some new 5-substituted 2-aminothiazoles. (2016).[1] Journal of Chemical and Pharmaceutical Research.

  • Thiol-Disulfide Redox Chemistry

    • Oxidation of Thiol Compounds by Molecular Oxygen. (2025).[3] ResearchGate.

  • General Properties

    • This compound Compound Summary. PubChem.

Sources

The 2-Aminothiazole-5-thiol Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The 2-aminothiazole ring is a prominent heterocyclic scaffold that has earned the status of a "privileged structure" in medicinal chemistry. Its unique combination of electronic properties, hydrogen bonding capabilities, and synthetic accessibility has made it a cornerstone in the design of numerous therapeutic agents.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, delves into the specific and highly versatile role of the 2-aminothiazole-5-thiol moiety and its derivatives. We will explore the causality behind its widespread use, from its fundamental chemical attributes to its application in cutting-edge drug discovery programs, while also addressing the critical considerations of its potential toxicities.

The introduction of a thiol group at the 5-position of the 2-aminothiazole core dramatically expands its utility. This sulfur-based functional group serves as a highly reactive and versatile handle for a multitude of chemical transformations, enabling the creation of vast and structurally diverse compound libraries. This versatility is paramount in the iterative process of lead optimization, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

I. Synthesis and Chemical Reactivity: The Foundation of Versatility

The synthetic tractability of the 2-aminothiazole core is a primary reason for its prevalence. The classic Hantzsch thiazole synthesis , a robust and widely applicable method, typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[3] This foundational reaction provides a reliable entry point to the core structure.

A. General Synthetic Strategy

A common and efficient pathway to functionalized 2-aminothiazoles, such as the precursors to the anticancer drug Dasatinib, involves a multi-step sequence that showcases the scaffold's synthetic logic.[4][5]

A Aniline Precursor + 3-Ethoxyacryloyl chloride B Substituted 3-Ethoxyacrylamide A->B Acylation D α-Bromo-β-ethoxyacrylamide B->D Bromination C N-Bromosuccinimide (NBS) C->D F 2-Aminothiazole-5-carboxamide (Cyclization) D->F One-Pot Condensation E Thiourea E->F G Further Derivatization (e.g., at 2-amino position) F->G

Caption: General workflow for synthesizing 2-aminothiazole-5-carboxamides.

While the above scheme leads to a carboxamide, the introduction of a thiol group at the C5 position can be achieved through variations of this chemistry, for instance, by starting with precursors that already contain a protected sulfur moiety or by subsequent functional group manipulation of a C5-halogenated 2-aminothiazole. Halogenation at the 5-position, typically with bromine, creates an electrophilic site amenable to nucleophilic substitution by a sulfur source.[6]

B. The Reactivity Landscape

The power of the this compound scaffold lies in its multiple reactive sites, which can be selectively addressed to build molecular complexity.

  • The 2-Amino Group: This exocyclic amine is a potent nucleophile and a key interaction point. It readily undergoes acylation, sulfonylation, and alkylation, and serves as a crucial vector for connecting to other pharmacophoric fragments, as seen in numerous kinase inhibitors.[5][7]

  • The 5-Thiol Group: The thiol is arguably the most versatile handle for diversification. It can be S-alkylated to form thioethers, oxidized to disulfides or sulfonic acids, or used in Michael additions. This allows for the introduction of a wide array of side chains that can probe different regions of a biological target's binding pocket.

  • The Thiazole Ring: The ring itself is relatively stable but can participate in metal coordination and provides a rigid scaffold that correctly orients the functional groups for optimal target engagement.

II. A Spectrum of Pharmacological Activities

The 2-aminothiazole scaffold is a recurring motif in drugs targeting a wide range of diseases, demonstrating its remarkable biological promiscuity and utility.[5][8][9]

A. Anticancer Agents

This is one of the most successful areas for 2-aminothiazole derivatives. The scaffold is a key component of numerous kinase inhibitors.[10]

  • Kinase Inhibition: The 2-aminothiazole core is a fundamental part of clinically approved anticancer drugs like Dasatinib (a multi-targeted kinase inhibitor) and Alpelisib (a PI3K inhibitor).[10] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases is a primary reason for its efficacy.

  • Aurora Kinase Inhibition: Derivatives have been developed as potent inhibitors of Aurora kinases, which are crucial for cell division and are often overexpressed in tumors.[5]

  • Other Targets: Research has shown activity against a range of human cancer cell lines, including leukemia, lung, breast, and colon cancers, by targeting various cellular mechanisms.[5][10]

Compound ClassTargetRepresentative ActivityReference
Dasatinib AnaloguesBcr-Abl, Src family kinasesPotent anti-proliferative effects on K563 leukemia cells[5]
2-Aminophenyl-5-halothiazolesAurora KinasesInhibition of histone H3 phosphorylation[5]
Tetrahydrobenzo[d]thiazolesVarious cancer cell linesIC50 values of 4.03–4.89 µM against SHG-44 and H1299 lines[10]
B. Anti-inflammatory and COX Inhibition

2-aminothiazole derivatives have been successfully designed as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Dual COX-1/COX-2 Inhibition: A study reported a series of new 2-aminothiazole scaffolds with potent inhibitory effects against both COX-1 (IC50 = 1.00–6.34 μM) and COX-2 (IC50 = 0.09–0.71 μM).[11] This dual-action profile can be beneficial in certain inflammatory conditions.

  • PDE5 Regulation: The same study also identified compounds that act as regulators of phosphodiesterase type 5 (PDE5), with some derivatives showing 100% inhibition at 10 μM, suggesting potential applications in conditions like erectile dysfunction.[11]

C. Antimicrobial and Antitubercular Activity

The scaffold has a long history in antimicrobial research, being a key component in the third generation of cephalosporin antibiotics.[12]

  • Mycobacterium tuberculosis (Mtb): A high-throughput screen identified a 2-aminothiazole scaffold effective against Mtb. Subsequent optimization, particularly by introducing substituted benzoyl groups at the 2-amino position, led to analogues with potent activity (MIC of 0.024 μM).[7]

  • Broad-Spectrum Potential: The 2-aminothiazole moiety is found in compounds with antibacterial, antifungal, and antiprotozoal activities, making it a valuable starting point for developing new anti-infective agents.[9]

III. Structure-Activity Relationships (SAR) and the Toxicophore Dilemma

A. Key SAR Insights

Systematic studies have revealed critical insights into how structural modifications affect biological activity.

Caption: Structure-Activity Relationship (SAR) map of the 2-aminothiazole core.

As demonstrated in antitubercular research, the central thiazole and a C4-pyridyl moiety can be intolerant to modification, while the N-2 position offers high flexibility for improving potency.[7] Similarly, for anticancer activity, substitutions at the C4 and C5 positions of the thiazole core can dramatically increase or decrease cytotoxicity.[10]

B. Privileged Structure vs. Toxicophore: A Critical Balance

While celebrated as a privileged scaffold, the 2-aminothiazole group is also classified by some as a potential toxicophore.[1] This duality is a critical consideration for any drug development program.

  • The Concern: The potential for metabolic activation is the primary issue. The sulfur atom can undergo S-oxidation, and the ring can be opened oxidatively, leading to the formation of reactive metabolites.[1][12] These reactive species can covalently bind to macromolecules like proteins and DNA, potentially causing toxicity.

  • The Medicinal Chemist's Approach: Acknowledging this potential liability is the first step toward mitigating it. The risk is not absolute and is highly dependent on the overall structure of the molecule. Strategies to reduce metabolic risk include:

    • Steric Shielding: Introducing bulky groups near the sulfur atom or the 2-amino group to hinder access by metabolic enzymes.

    • Electronic Modulation: Adding electron-withdrawing groups to the ring to decrease its electron density and susceptibility to oxidation.

    • Blocking Metabolic Sites: Replacing susceptible hydrogens with fluorine or other groups that block common sites of metabolism.

This careful, structure-guided approach allows chemists to harness the benefits of the 2-aminothiazole scaffold while designing out potential safety liabilities, a hallmark of modern, safety-conscious drug design.

IV. Experimental Protocol: A Self-Validating System

The following protocol outlines a robust and validated method for the synthesis of a key 2-aminothiazole intermediate, based on published procedures for precursors to Dasatinib.[4][5] This represents a self-validating system, as its successful application is documented in peer-reviewed literature.

Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

cluster_prep Step 1: Precursor Synthesis cluster_bromo Step 2: α-Bromination cluster_cyclize Step 3: One-Pot Cyclization A 1. Combine 2-chloro-6-methylaniline and 3-ethoxyacryloyl chloride in THF. B 2. Add pyridine catalyst. Stir at room temperature. A->B C 3. Workup and purify to yield N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. B->C D 4. Dissolve acrylamide from Step 1 in an appropriate solvent (e.g., THF). E 5. Add N-bromosuccinimide (NBS) portion-wise at 0°C. D->E F 6. Allow to warm to RT. Monitor by TLC. Use crude product directly. E->F G 7. To the crude bromo-intermediate from Step 2, add a solution of thiourea in ethanol. H 8. Heat the mixture to reflux for 2-4 hours. G->H I 9. Cool, precipitate product, and filter. H->I J 10. Purify by recrystallization (e.g., from ethanol/water). I->J

Caption: Experimental workflow for the synthesis of a key 2-aminothiazole intermediate.

Methodology:

  • Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide: To a solution of 2-chloro-6-methylaniline in tetrahydrofuran (THF), 3-ethoxyacryloyl chloride is added dropwise at 0°C, followed by the addition of pyridine as a catalyst. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then subjected to an aqueous workup, and the organic layer is dried and concentrated to yield the acrylamide product, which may be purified by column chromatography.

  • α-Bromination: The acrylamide from the previous step is dissolved in THF and cooled to 0°C. N-bromosuccinimide (NBS) is added in portions, and the reaction is allowed to warm to room temperature. The reaction proceeds to form the crude α-bromo hemiacetal.[5]

  • One-Pot Cyclization with Thiourea: To the crude reaction mixture from Step 2, a solution of thiourea in ethanol is added. The resulting mixture is heated to reflux for several hours.[4] Upon cooling, the desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization to yield the final product.

Characterization of the final product would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

V. Conclusion and Future Perspectives

The this compound scaffold and its close relatives represent a truly remarkable class of molecules in medicinal chemistry. Their synthetic accessibility, coupled with their proven ability to interact with a wide array of biological targets, ensures their continued relevance in drug discovery. From potent kinase inhibitors in oncology to novel anti-infectives, the scaffold provides a robust and adaptable platform for therapeutic innovation.

The future of this scaffold lies in the intelligent navigation of its dual nature as both a privileged core and a potential toxicophore. Advances in computational toxicology, a deeper understanding of drug metabolism, and innovative synthetic strategies will empower scientists to design next-generation 2-aminothiazole derivatives with enhanced potency, improved selectivity, and superior safety profiles. As we continue to unravel the complexities of disease, the versatility of the this compound core will undoubtedly contribute to the development of new medicines that address unmet medical needs.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Elshaier, Y. A. M. M., Khodair, A. I., El-Gaml, A. A., & El-Kerdawy, A. M. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29965–29981. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical-Biological Interactions, 330, 109244. [Link]

  • Chen, Y., & Fevig, J. M. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • Ayati, A., Emami, S., Moghimi, S., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 197-226. [Link]

  • Gholap, A. R. (2011). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 3(4), 147-152. [Link]

  • Upton, A. M., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(12), 4047-4052. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Kaur, R., & Kumar, R. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Bioorganic & Medicinal Chemistry, 24(4), 583-603. [Link]

  • Unnamed Author. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Worachartcheewan, A., Pingaew, R., Prachayasittikul, V., Apiraksattayakul, S., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Hrast, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3183. [Link]

  • Wikipedia contributors. (n.d.). 2-Aminothiazole. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1,3-thiazole-5-thiol. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • Unnamed Author. (2025). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

Sources

Technical Guide: 2-Aminothiazole-5-thiol Toxicity & Safety Profile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54593-39-0 (Free base) | Synonyms: 2-Amino-5-mercaptothiazole; 5-Sulfanyl-1,3-thiazol-2-amine Document Type: Technical Safety & Handling Whitepaper Version: 1.0 (Current as of 2026)

Part 1: Executive Summary & Chemical Identity

2-Aminothiazole-5-thiol is a bifunctional heterocyclic scaffold widely utilized in the synthesis of cephalosporins, kinase inhibitors, and advanced antimicrobials. Its utility in medicinal chemistry is driven by the "privileged" nature of the aminothiazole ring, yet this same structure presents a dual-threat toxicological profile:[1][2]

  • Systemic Toxicity: Derived from the 2-aminothiazole core (thyroid peroxidase inhibition and metabolic bioactivation).

  • Reactivity Hazards: Driven by the C5-thiol moiety (rapid oxidation to disulfides, metal chelation, and sensitization).

Critical Stability Note: The free thiol form is oxidatively unstable. It is frequently supplied and handled as a hydrohalide salt (e.g., Hydrochloride or Hydrobromide) or generated in situ from protected precursors (e.g., isothiouronium salts) to prevent spontaneous dimerization to the disulfide.

Physico-Chemical Data Table
PropertyValue / DescriptionNote
Molecular Formula C₃H₄N₂S₂High sulfur content (reactive)
Molecular Weight 132.21 g/mol
Physical State Yellow to brown crystalline solidDarkens upon oxidation
Solubility Soluble in DMSO, DMF, Dilute AcidPoor solubility in non-polar solvents
pKa (Predicted) ~5.3 (Thiazole N), ~6-7 (Thiol)Exists as zwitterion at neutral pH
Odor Stench (Sulfurous/Rotten Cabbage)Olfactory Fatigue Risk

Part 2: Toxicological Profile & Mechanism (The "Why")

GHS Hazard Classification (Synthesized)

Based on structural analogue analysis (Read-Across from 2-aminothiazole and general aryl thiols).

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Sensitization Cat 1BH317: May cause an allergic skin reaction.[3]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[4]
Carcinogenicity Cat 2/3H351: Suspected of causing cancer (Linked to parent scaffold).
STOT - Repeated Cat 2H373: May cause damage to organs (Thyroid) through prolonged exposure.
Mechanistic Toxicology: Bioactivation Pathways

The toxicity of this compound is not merely direct irritation; it is metabolic. The 2-aminothiazole ring is a known "toxicophore" capable of undergoing P450-mediated bioactivation.

Key Mechanisms:

  • S-Oxidation & Ring Opening: Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) oxidize the thiazole sulfur or the exocyclic thiol, leading to reactive sulfoxides/sulfones.

  • Electrophilic Attack: These intermediates can open the ring to form reactive dicarbonyl species (glyoxal derivatives) or thioureas that covalently bind to hepatic proteins and DNA.

  • Thyroid Toxicity: The parent scaffold mimics pyrimidines, inhibiting thyroid peroxidase (TPO), leading to reduced T3/T4 synthesis and compensatory TSH release (thyroid hyperplasia).

Visualization: Metabolic Bioactivation Pathway The following diagram illustrates the divergence between stable detoxification and toxic bioactivation.

MetabolicPathway cluster_legend Pathway Legend Substrate This compound P450 CYP450 (Oxidation) Substrate->P450 Disulfide Disulfide Dimer (Oxidative Stress) Substrate->Disulfide Auto-oxidation (Air) ReactiveInt Reactive Sulfoxide/Sulfenic Acid P450->ReactiveInt RingOpen Ring Opening (Glyoxal/Thiourea) ReactiveInt->RingOpen Instability Glutathione GSH Conjugation (Detoxification) ReactiveInt->Glutathione GST Enzyme Macromolecule Protein/DNA Adducts (Toxicity) RingOpen->Macromolecule Covalent Binding key Blue: Parent | Red: Toxic Intermediate | Green: Safe Pathway

Figure 1: Metabolic fate of aminothiazole thiols. Note the competition between Glutathione (GSH) detoxification and covalent binding to cellular macromolecules.

Part 3: Handling & Stability Protocols

The "Stench" & Instability Factor

Unlike standard reagents, this compound requires specific handling to prevent both olfactory nuisance and chemical degradation.

  • Oxidation: The C5-thiol is highly nucleophilic. Exposure to air converts it to the disulfide dimer (2,2'-diamino-5,5'-dithiazolyl disulfide), which is often insoluble and biologically inactive for the intended synthesis.

  • Permeation: Low molecular weight thiols can permeate standard latex gloves rapidly.

Validated Handling Workflow

Engineering Controls:

  • Primary: Nitrogen-filled Glove Box (Best for solid handling).

  • Secondary: Chemical Fume Hood with active sash management (working height <18 inches).

  • Scrubbers: All vacuum pumps must have a bleach trap or liquid nitrogen cold trap to prevent exhaust of thiol vapors.

PPE Standards:

  • Gloves: Double-gloving required. Inner: Nitrile (4 mil). Outer: Silver Shield® or heavy-duty Nitrile (8 mil). Latex is forbidden.

  • Respiratory: If handling powder outside a hood (never recommended), use a full-face respirator with P100/Organic Vapor cartridges.

Visualization: Safety Decision Tree

SafetyProtocol Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Weighing Weighing Required? Solid->Weighing Hood FUME HOOD (Sash <18 inches) Solution->Hood GloveBox USE GLOVE BOX (Inert Atmosphere) Weighing->GloveBox High Precision/Long Duration Weighing->Hood Quick Transfer (<1 min) Bleach Bleach Trap Required for Waste/Glassware GloveBox->Bleach Hood->Bleach

Figure 2: Operational decision tree for handling thiol reagents to minimize exposure and oxidation.

Part 4: Emergency & Waste Management

Decontamination (The Bleach Protocol)

Thiols must be chemically neutralized, not just washed away.

  • Reagent: 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Oxidation of the thiol (-SH) to the sulfonate (-SO₃H), which is odorless and water-soluble.

  • Protocol: Soak all contaminated glassware, septa, and spatulas in a bleach bath in the fume hood for 24 hours before standard washing.

First Aid[8]
  • Eye Contact: Immediate irrigation for 15 minutes. Note: Thiols can cause corneal clouding; seek ophthalmologist review.

  • Skin Contact: Wash with soap and water.[3][5] Do not use ethanol immediately, as it may increase skin permeation of the substance.

  • Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to caustic nature, monitor for 24 hours.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697993, 2-Mercaptobenzothiazole (Analogue Read-Across). Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.[2] Retrieved from [Link]

  • University of Rochester (n.d.). Not Voodoo: Working with Thiols and Stench Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Thiazoles. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Schiff Bases from 2-Aminothiazole-5-thiol: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aminothiazole-5-thiol Schiff Bases in Modern Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The formation of Schiff bases (imines) from the 2-amino group of this heterocyclic system further enhances its pharmacological potential by introducing an azomethine (-C=N-) linkage, a well-established pharmacophore.[4] This guide focuses on the synthesis of Schiff bases derived from a particularly interesting starting material: this compound. The presence of a thiol group at the 5-position introduces a unique chemical handle for further molecular elaboration and potential coordination with metal ions, opening new avenues for the design of novel therapeutic agents and materials.[5]

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols to successfully synthesize and explore this promising class of compounds.

Understanding the Reaction: The Mechanism of Schiff Base Formation

The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[6] The reaction is typically acid-catalyzed and proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration.

Step 1: Nucleophilic Addition

The reaction commences with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. The presence of an acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Step 2: Dehydration

The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base. The acid catalyst plays a crucial role in this step by protonating the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent deprotonation of the nitrogen atom leads to the formation of the carbon-nitrogen double bond.

Schiff_Base_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products This compound This compound Carbinolamine Carbinolamine Intermediate This compound->Carbinolamine Nucleophilic Attack Aromatic_Aldehyde Aromatic_Aldehyde Protonated_Aldehyde Protonated Aldehyde Aromatic_Aldehyde->Protonated_Aldehyde Protonation (H+) Protonated_Aldehyde->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Protonation (H+) Schiff_Base Schiff Base (Imine) Protonated_Carbinolamine->Schiff_Base Dehydration (-H2O) Water Water Protonated_Carbinolamine->Water

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocols: Synthesizing 2-(Benzylideneamino)thiazole-5-thiol Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound. Both a conventional heating method and a microwave-assisted green synthesis approach are described.

Protocol 1: Conventional Synthesis via Reflux

This method is a classic and reliable approach for the synthesis of Schiff bases.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Substituted Aromatic AldehydeReagent GradeCommercially Available
Absolute EthanolAnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Round-bottom flask-Standard Glassware
Condenser-Standard Glassware
Magnetic stirrer with hotplate-Standard Laboratory Equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available
Buchner funnel and filter paper-Standard Laboratory Equipment

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount (1.0 eq.) of the desired substituted aromatic aldehyde.

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7 v/v).

  • Product Isolation: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Drying: The purified Schiff base is dried in a desiccator over anhydrous calcium chloride to obtain the final product.

Protocol 2: Microwave-Assisted Green Synthesis

This method offers a more environmentally friendly and time-efficient alternative to conventional heating.[7]

Materials and Reagents:

  • Same as Protocol 1, with the addition of a domestic or laboratory microwave oven.

Procedure:

  • Reactant Mixture: In a microwave-safe vessel, mix this compound (1.0 eq.) and the substituted aromatic aldehyde (1.0 eq.).

  • Catalyst Addition: Add a few drops of glacial acetic acid or a green catalyst like lemon juice.[6]

  • Microwave Irradiation: Place the vessel in the microwave oven and irradiate at a suitable power level (e.g., 180-360 W) for a short duration (e.g., 2-5 minutes). The reaction progress can be intermittently checked by TLC.

  • Product Isolation and Purification: After completion, the reaction mixture is cooled to room temperature, and the solid product is isolated and purified as described in Protocol 1 (steps 5-7).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Mix this compound and Aromatic Aldehyde Solvent_Catalyst Add Ethanol and Glacial Acetic Acid Reactants->Solvent_Catalyst Heating Conventional Reflux (2-4h) or Microwave (2-5 min) Solvent_Catalyst->Heating TLC_Monitoring Monitor Reaction by TLC Heating->TLC_Monitoring Cooling Cool to Room Temperature TLC_Monitoring->Cooling Reaction Complete Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from Suitable Solvent Washing->Recrystallization Drying Dry the Final Product Recrystallization->Drying

Caption: General experimental workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases must be confirmed using various analytical techniques.

  • Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. A single spot on the TLC plate indicates a pure compound.

  • Melting Point: The melting point of a pure crystalline solid is a sharp and characteristic physical property. A sharp melting point range is indicative of the purity of the synthesized Schiff base.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key characteristic absorption bands to look for in the FT-IR spectrum of a this compound derived Schiff base are:

    • C=N (Azomethine) stretch: A sharp band in the region of 1600-1650 cm⁻¹. The appearance of this band and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) confirm the formation of the Schiff base.

    • S-H (Thiol) stretch: A weak band around 2550-2600 cm⁻¹. The presence of this band indicates that the thiol group has not participated in the reaction.

    • C-S (Thiazole) stretch: Bands in the fingerprint region characteristic of the thiazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule.

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the downfield region (typically δ 8-9 ppm). The signals corresponding to the aromatic protons of the aldehyde and the thiazole ring protons will also be present. A broad singlet corresponding to the thiol proton (S-H) may also be observed.

    • ¹³C NMR: The carbon atom of the azomethine group will show a characteristic signal in the range of δ 160-170 ppm.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Solvent: Ethanol is a commonly used solvent as it is polar enough to dissolve the reactants and is relatively non-toxic. Absolute ethanol is preferred to minimize the presence of water, which could shift the reaction equilibrium back towards the reactants.

  • Role of the Acid Catalyst: The acid catalyst (e.g., glacial acetic acid) is crucial for protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the amine.[5] Stronger acids are generally not required and can lead to side reactions.

  • Consideration of the Thiol Group: The thiol group (-SH) is a nucleophile and could potentially react with the aldehyde. However, under the mildly acidic conditions used for Schiff base formation, the amino group is generally more nucleophilic and reacts preferentially. The reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with an aldehyde to form a Schiff base without protection of the thiol group supports this selectivity.[8] It is important to note that the thiol group can exist in equilibrium with its tautomeric thione form (-C=S). This tautomerism might influence the reactivity and the spectroscopic characteristics of the final product.

  • Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces the reaction time and often leads to higher yields.[7] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which accelerates the rate of reaction. This method is also considered a "green" chemistry approach as it often requires less solvent and energy.[6]

Applications in Drug Development and Research

Schiff bases derived from 2-aminothiazole are a versatile class of compounds with a wide array of potential applications in drug discovery and materials science.

  • Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs.[1] The introduction of the azomethine linkage has been shown to enhance the antibacterial and antifungal activities of these compounds.[2][4]

  • Anticancer Agents: Many 2-aminothiazole derivatives and their Schiff bases have demonstrated significant anticancer activity.[3] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Antioxidant Activity: The presence of the thiazole ring and the azomethine group can impart antioxidant properties to these molecules, enabling them to scavenge free radicals and protect against oxidative stress.[2]

  • Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiazole ring and the azomethine group can coordinate with metal surfaces, making these compounds effective corrosion inhibitors.

  • Coordination Chemistry: The presence of multiple heteroatoms (N, S) makes these Schiff bases excellent ligands for the formation of metal complexes. These metal complexes often exhibit enhanced biological activity compared to the free ligands.[5]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.

  • Aromatic aldehydes can be irritants and sensitizers. Avoid inhalation and skin contact.

  • Thiol compounds often have a strong, unpleasant odor.

References

  • Shrivastava, G., & Shrivastava, M. (2016). A Mini Review on Synthesis and Antimicrobial Activities of Schiff Base Derivatives of Thiazole and their Complexes. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(4), 20-27. [Link]

  • Patil, S. S., et al. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega, 7(51), 48173–48183. [Link]

  • Madani, H. (n.d.). Green Synthesis of Schiff Bases. Scribd.[Link]

  • Farouk Elsadek, M., Mohamed Ahmed, B., & Fawzi Farahat, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Ibrahim, H. H., & Al-Tamimi, A. A. (2012). Synthesis, characterization, theoretical crystal structure, and antimicrobial activities of some new thiazole derivatives. Bioinorganic Chemistry and Applications, 2012, 890386. [Link]

  • Taye, N., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 63. [Link]

  • Damoc, M. (2022). Answer to "How to synthesize Schiff base by using 2-amino benzothiazole?". ResearchGate.[Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff–Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences, 4(4), 356-368. [Link]

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. (2020). Journal of Progressive Research in Chemistry, 6(2), 562-571. [Link]

Sources

Protocol for the Diazotization of 2-Amino-5-Mercaptothiazole: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Diazonium Intermediate of 2-Amino-5-Mercaptothiazole

The diazotization of heterocyclic amines is a cornerstone of modern synthetic chemistry, providing a gateway to a diverse array of functionalized molecules. Among these, 2-amino-5-mercaptothiazole stands as a privileged scaffold, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The conversion of the primary amino group of this thiazole derivative into a diazonium salt unlocks a plethora of synthetic possibilities, enabling the introduction of various substituents at the 2-position through subsequent coupling reactions.[3]

This application note provides a comprehensive and detailed protocol for the diazotization of 2-amino-5-mercaptothiazole. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and critical safety considerations. The inherent instability of diazonium salts necessitates meticulous control over reaction conditions, a central theme that will be emphasized throughout this guide.[4][5]

Reaction Mechanism and Key Considerations

The diazotization reaction involves the treatment of a primary aromatic or heterocyclic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid.[6][7] The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nucleophilic amino group.[7] A series of proton transfer and dehydration steps then lead to the formation of the diazonium salt.

A critical parameter governing the success of this reaction is temperature. Most diazonium salts are thermally unstable and can decompose, sometimes explosively, at elevated temperatures.[4][8] Therefore, it is imperative to maintain the reaction temperature at or below 5°C to ensure the stability of the diazonium intermediate and prevent unwanted side reactions or hazardous decomposition.[5][9]

Visualizing the Workflow: From Amine to Diazonium Salt

The following diagram illustrates the key stages of the diazotization process, from the preparation of the amine slurry to the formation of the diazonium salt solution, ready for subsequent downstream applications.

Diazotization_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_verification Verification & Quenching cluster_product Product Amine_Slurry Prepare a slurry of 2-amino-5-mercaptothiazole in acidic medium Reaction_Vessel Maintain amine slurry at 0-5 °C with vigorous stirring Amine_Slurry->Reaction_Vessel Transfer Nitrite_Solution Prepare a chilled aqueous solution of sodium nitrite Slow_Addition Add sodium nitrite solution dropwise to the amine slurry Nitrite_Solution->Slow_Addition Prepare for addition Stirring Continue stirring at 0-5 °C for 30-60 minutes post-addition Slow_Addition->Stirring Allow to react Starch_Iodide_Test Test for excess nitrous acid using starch-iodide paper Stirring->Starch_Iodide_Test Check completion Quenching Quench excess nitrous acid with sulfamic acid or urea Starch_Iodide_Test->Quenching If positive Diazonium_Salt Resulting diazonium salt solution (use immediately) Starch_Iodide_Test->Diazonium_Salt If negative Quenching->Diazonium_Salt Final product

Figure 1: A schematic workflow for the diazotization of 2-amino-5-mercaptothiazole.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-5-mercaptothiazole≥97%Sigma-Aldrich, etc.Store in a cool, dark place.
Sodium Nitrite (NaNO₂)ACS Reagent GradeFisher Scientific, etc.Hygroscopic, store in a desiccator.
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent GradeVWR, etc.Highly corrosive. Handle with extreme care.
Sulfamic Acid (H₂NSO₃H)99%Acros Organics, etc.Used to quench excess nitrous acid.
Distilled or Deionized Water---------
Ice---------
Starch-Iodide Paper------For testing for excess nitrous acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the diazotization of similar heterocyclic amines.[10]

1. Preparation of the Amine Suspension:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 6 mL) to distilled water (e.g., 15 mL) cautiously while cooling in an ice-water bath.

  • To this cooled acidic solution, slowly add 2-amino-5-mercaptothiazole (e.g., 0.045 mol) in portions with vigorous stirring to form a fine suspension.

  • Maintain the temperature of the suspension at 0-5°C.

2. Preparation of the Sodium Nitrite Solution:

  • In a separate beaker, dissolve sodium nitrite (e.g., 1.05 equivalents, 0.047 mol) in a minimal amount of cold distilled water.

  • Cool this solution in an ice bath.

3. The Diazotization Reaction:

  • Slowly add the chilled sodium nitrite solution dropwise to the stirred amine suspension from the dropping funnel over a period of 30-45 minutes.[9]

  • Crucially, monitor the internal temperature of the reaction mixture and ensure it does not rise above 5°C. The reaction is exothermic.[9]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

4. Verification and Quenching:

  • To check for the presence of excess nitrous acid, a drop of the reaction mixture is streaked on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.

  • If the test is positive, add a small amount of sulfamic acid or urea portion-wise until the starch-iodide test is negative. This step is critical to prevent unwanted side reactions in subsequent steps.[10]

5. Use of the Diazonium Salt Solution:

  • The resulting diazonium salt solution is highly unstable and should be used immediately in the subsequent coupling reaction without isolation.[8][9]

Quantitative Data Summary

ParameterValueRationale/Notes
Temperature0-5°CTo ensure the stability of the diazonium salt and prevent decomposition.[4]
Molar Ratio (Amine:NaNO₂)1 : 1.05-1.1A slight excess of sodium nitrite ensures complete conversion of the amine.
Reaction Time (Post-Addition)30-60 minutesAllows for the complete formation of the diazonium salt.
pHStrongly AcidicNecessary for the in situ generation of nitrous acid.

Safety Precautions: A Non-Negotiable Aspect

The diazotization reaction is hazardous and requires strict adherence to safety protocols.

  • Explosion Hazard: Solid diazonium salts are often explosive and should never be isolated unless absolutely necessary and with appropriate safety measures in place.[4][5]

  • Toxic Gases: The reaction can produce toxic nitrogen oxides. It is essential to perform the reaction in a well-ventilated fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Temperature Control: A runaway reaction can occur if the temperature is not controlled, leading to rapid decomposition and a potential explosion. Always have an adequate cooling bath.

  • Quenching: Always quench any excess nitrous acid before workup or disposal.

Troubleshooting Guide

IssuePossible CauseSolution
Incomplete reaction (positive test for amine)Insufficient sodium nitrite or reaction time.Add a small additional amount of sodium nitrite solution. Increase the stirring time.
Low yield in subsequent coupling reactionDecomposition of the diazonium salt.Ensure the temperature was maintained at 0-5°C throughout the reaction. Use the diazonium salt solution immediately after preparation.
Foaming or excessive gas evolutionReaction temperature is too high.Immediately cool the reaction mixture and slow down the addition of sodium nitrite.
Starch-iodide test remains positive after quenchingInsufficient quenching agent.Add more sulfamic acid or urea in small portions.

Conclusion

The diazotization of 2-amino-5-mercaptothiazole is a powerful synthetic tool for the functionalization of this important heterocyclic core. By carefully controlling the reaction parameters, particularly the temperature, and adhering to strict safety protocols, researchers can successfully generate the diazonium salt intermediate for use in a wide range of synthetic applications, from the development of novel pharmaceuticals to the synthesis of advanced materials.

References

  • Benchchem. Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Science Alert. Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric.
  • Semantic Scholar. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
  • PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole.
  • PMC. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
  • Journal of Medicinal and Chemical Sciences. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole.
  • 2-MERCAPTOBENZOTHIAZOLE.
  • JoVE. 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview.
  • Maximum Academic Press. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).
  • Google Patents. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • PMC. Exploring Flow Procedures for Diazonium Formation.
  • MDPI. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Organic Chemistry Portal. Diazotisation.
  • SciSpace. Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabri.
  • Reactive Chemical Hazards of Diazonium Salts.
  • Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric.
  • ResearchGate. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
  • NPTEL Archive. Lecture 16 Aromatic Diazonium Salts.
  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts.
  • BYJU'S. Diazonium Salts Preparation.
  • JoVE. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.
  • sathee jee. Chemistry Diazotization Reaction.

Sources

Application Note: Strategic Utilization of 2-Aminothiazole-5-thiol in CDK Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a privileged pharmacophore in kinase drug discovery, serving as a potent ATP-competitive "hinge binder." This guide details the strategic use of 2-aminothiazole-5-thiol as a versatile precursor for synthesizing Cyclin-Dependent Kinase (CDK) inhibitors. Due to the high susceptibility of the C5-thiol to oxidative dimerization, this note provides a robust in-situ generation protocol using a stable thiocyanate intermediate. We further outline the downstream validation workflow, including ADP-Glo™ kinase assays and cell cycle analysis, to verify target engagement and functional potency.

Strategic Rationale: The "Hinge & Gatekeeper" Logic

The efficacy of 2-aminothiazole derivatives stems from their ability to mimic the adenine ring of ATP. However, the 5-position (C5) is the critical vector for selectivity.

Mechanism of Action (SAR)
  • Hinge Binding (The Anchor): The 2-amino group (donor) and the thiazole nitrogen (N3, acceptor) form a bidentate hydrogen-bonding motif with the backbone of the kinase hinge region (e.g., Leu83 in CDK2).

  • The Thiol Advantage (The Vector): Functionalizing the C5-thiol allows the inhibitor to extend into the hydrophobic pocket (gatekeeper region) or the solvent-exposed front. Thioethers formed at this position can induce conformational changes (e.g., DFG-out) or simply improve lipophilic contact with residues like Phe80 or Val64.

Visualization: Structural Logic

The following diagram illustrates the binding mode and the synthetic logic flow.

G cluster_0 Pharmacophore Logic cluster_1 Experimental Workflow Thiazole 2-Aminothiazole Core Hinge Hinge Region (Leu83) Thiazole->Hinge H-Bonds Thiol C5-Thiol (Reactive Handle) Thiazole->Thiol C5-Subst Pocket Hydrophobic Pocket Thiol->Pocket Target Vector Precursor Thiocyanate Intermediate Reduction In-situ Reduction Precursor->Reduction NaBH4/DTT Coupling S-Alkylation (Library Gen) Reduction->Coupling R-X / Ar-X Assay ADP-Glo Kinase Assay Coupling->Assay IC50 Det

Figure 1: Structural Activity Relationship (SAR) logic linking the aminothiazole core to CDK binding, flowing into the synthetic strategy.

Chemical Protocol: In-Situ Generation & Functionalization

Critical Warning: Free this compound is highly unstable and prone to rapid oxidative dimerization to form disulfides. Do not attempt to isolate the free thiol. Instead, use the Thiocyanate Route described below to generate it in situ.

Reagents Required[1][2][3][4][5][6]
  • Starting Material: 2-Aminothiazole (Commercial grade, >98%)

  • Thiocyanating Agent: Ammonium thiocyanate (NH₄SCN) + Bromine (Br₂) OR Potassium thiocyanate (KSCN)

  • Reducing Agent: Sodium Borohydride (NaBH₄) or DTT

  • Solvents: Methanol (anhydrous), Acetic Acid

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Synthesis
Stage A: Synthesis of Stable Precursor (2-amino-5-thiocyanatothiazole)

This intermediate is a stable solid and can be stored.

  • Dissolve 2-aminothiazole (10 mmol) in glacial acetic acid (20 mL).

  • Add Ammonium Thiocyanate (NH₄SCN, 11 mmol).

  • Cool to 0°C. Dropwise add Bromine (10 mmol) in acetic acid over 30 minutes.

    • Note: Maintain temperature <10°C to prevent ring bromination.

  • Stir at room temperature for 2 hours.

  • Pour into ice water, neutralize with Na₂CO₃. Filter the precipitate.[1]

  • Result: 2-amino-5-thiocyanatothiazole (Yellow solid).

Stage B: Reduction and Immediate S-Alkylation (The "Thiol" Step)
  • Dissolve the thiocyanate precursor (1.0 eq) in anhydrous Methanol under Argon.

  • Add NaBH₄ (2.0 eq) cautiously at 0°C.

    • Mechanism:[2][3] This cleaves the nitrile group, generating the thiolate anion in situ.

  • Stir for 30 minutes. The solution now contains the reactive 2-aminothiazole-5-thiolate .

  • Immediately add the electrophile (Alkyl halide, Benzyl bromide, or alpha-halo ketone) (1.1 eq).

  • Stir at RT for 2–4 hours.

  • Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography.

Table 1: Troubleshooting the Chemistry

IssueProbable CauseSolution
Dimer Formation Oxidation of thiol before alkylation.Degas all solvents with Argon. Use excess reducing agent.
Low Yield Incomplete reduction of SCN.Increase NaBH₄ equivalents or switch to DTT in basic buffer.
N-Alkylation Competition from the 2-amino group.The thiolate is a better nucleophile (soft). Keep reaction cold (0°C) to favor S-alkylation over N-alkylation.

Biochemical Validation: ADP-Glo™ Kinase Assay

Once the inhibitor is synthesized, its potency against CDK2/CyclinA or CDK9 must be quantified. We utilize the ADP-Glo™ platform (Promega), which is robust against fluorescence interference common with sulfur-containing heterocycles.

Assay Conditions
  • Enzyme: Recombinant Human CDK2/CyclinA (0.5–2 ng/well).

  • Substrate: Histone H1 peptide (typical for CDKs).

  • ATP Concentration: 10 µM (at or below Km_app).

  • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

Protocol
  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitor in DMSO. Transfer 1 µL to a 384-well white plate.

  • Enzyme Addition: Add 2 µL of CDK2/CyclinA enzyme solution. Incubate 10 min at RT (allows inhibitor to bind).

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min. (Stops kinase, burns remaining ATP).

  • Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min. (Converts ADP → ATP → Light).[4][5]

  • Read: Measure Luminescence (Integration: 0.5–1.0s).

Cellular Validation: Cell Cycle Analysis

CDK2 inhibition should result in G1/S phase arrest .

Protocol
  • Cell Line: HCT116 or HeLa (Synchronized via double thymidine block if precise kinetics are needed).

  • Treatment: Treat cells with inhibitor (at IC90 concentration) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (dropwise) while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Analyze via Flow Cytometry (PE channel).

    • Expected Result: A distinct accumulation of cells in the G1 peak compared to DMSO control.

References

  • Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation. Journal of Medicinal Chemistry.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Das, D., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Chemical Biology & Drug Design.

  • RCSB Protein Data Bank. Structure of CDK2 with Aminothiazole Inhibitors (PDB ID: 1H1S).

  • Schoepfer, J., et al. (2002). Structure-Based Design and Synthesis of 2-Aminothiazole-5-carboxylates as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry.

Sources

High-Fidelity Synthesis of 2-Chlorothiazole-5-thiol via Modified Sandmeyer-Leuckart Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-chlorothiazole-5-thiol , a high-value heterocyclic scaffold used in fragment-based drug discovery (FBDD) and agrochemical synthesis.[1] While direct electrophilic sulfuration of thiazoles is often regiochemically ambiguous, the Sandmeyer-Leuckart reaction offers a precision approach. This protocol specifically addresses the conversion of the diazonium salt of 2-chloro-5-aminothiazole to the corresponding thiol via a xanthate intermediate.

Key Technical Insight: The instability of the 5-thiazolyldiazonium species requires a modified diazotization protocol using concentrated mineral acids and strictly controlled temperature ramps to prevent defunctionalization or polymerization (formation of "red tars").

Strategic Retrosynthesis & Mechanism

The synthesis targets the C5 position of the thiazole ring. Unlike the C2 position, which is naturally nucleophilic (and easily lithiated), the C5 position is best accessed via electrophilic substitution or, in this case, diazonium displacement.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the transformation from the amine to the thiol, highlighting the critical xanthate trap which prevents the formation of the unstable diazonium-sulfide explosion hazard.

SandmeyerMechanism Amine 2-Chloro-5-aminothiazole Diazonium [Thiazole-5-N2]+ Cl- (Unstable Intermediate) Amine->Diazonium Diazotization (NaNO2, H2SO4, 0°C) Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Diazonium In-situ generation Intermediate S-Thiazolyl Xanthate Diazonium->Intermediate Leuckart Reaction (N2 displacement) XanthateTrap Potassium Ethyl Xanthate (EtOCS2K) XanthateTrap->Intermediate Product 2-Chlorothiazole-5-thiol Intermediate->Product Deacetylation Hydrolysis Base Hydrolysis (KOH/EtOH)

Caption: Mechanistic flow of the modified Sandmeyer-Leuckart synthesis. Note the critical trapping of the unstable diazonium species by the xanthate nucleophile.

Critical Process Parameters (CPPs)

Success in heteroaromatic diazonium chemistry relies on controlling three variables that differ significantly from benzenoid chemistry.

ParameterSpecificationScientific Rationale
Acid Strength 50% H₂SO₄ or HBF₄Thiazole is basic; weak acids (HCl) lead to triazene formation or coupling with unreacted amine. Strong acid ensures complete protonation and stabilization of the diazonium salt.
Temperature -5°C to 0°C5-diazothiazoles are thermally labile. Above 5°C, they decompose rapidly to the 5-hydroxy derivative or polymerize.
Nucleophile Potassium Ethyl XanthateDirect reaction with NaSH often fails due to reducing potential. Xanthates provide a "masked" thiol that is stable enough to survive the radical-polar crossover of the Sandmeyer mechanism.
Quenching Slow AdditionThe diazonium solution must be added to the heated xanthate solution to minimize the concentration of unstable diazonium accumulation.

Detailed Experimental Protocol

Reagents & Equipment[1]
  • Precursor: 2-chloro-5-aminothiazole (CAS: 53137-46-1) - Note: If commercial stock is unavailable, prepare via Curtius rearrangement of 2-chlorothiazole-5-carboxylic acid.

  • Diazotization: Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄, 98%).

  • Thiolation: Potassium ethyl xanthate (EtOCS₂K), Potassium hydroxide (KOH).

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM).

Step-by-Step Methodology
Phase A: Diazotization (The "Danger Zone")
  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a thermometer and overhead stirrer, charge 20 mL of 50% H₂SO₄ . Cool the acid to -5°C using an acetone/ice bath.

  • Amine Addition: Add 10.0 mmol (1.35 g) of 2-chloro-5-aminothiazole portion-wise. Ensure the internal temperature does not rise above 0°C. Stir until a homogeneous suspension/solution forms.

  • Nitrosation: Dissolve 11.0 mmol (0.76 g) of NaNO₂ in 5 mL of water. Add this solution dropwise to the amine mixture over 20 minutes, maintaining temperature < 0°C .

    • Checkpoint: The solution should turn pale yellow/orange. If it turns dark red or black, decomposition is occurring (check cooling).

  • Stirring: Stir at -5°C for 45 minutes to ensure complete formation of the diazonium sulfate.

Phase B: The Leuckart Trap (Xanthate Formation)
  • Trap Setup: In a separate 500 mL flask, dissolve 15.0 mmol (2.4 g) of Potassium Ethyl Xanthate in 20 mL of water and heat to 45°C .

  • Sandmeyer Displacement: Transfer the cold diazonium solution (from Phase A) into a dropping funnel. Add it dropwise to the warm xanthate solution over 30 minutes.

    • Observation: Nitrogen gas evolution will be vigorous. Control addition rate to manage foaming.

  • Completion: Stir the mixture at 50°C for 1 hour. A heavy, oily layer (the S-xanthate ester) will separate.

  • Isolation: Cool to room temperature. Extract with DCM (3 x 30 mL). Wash organics with water and brine.[1] Dry over MgSO₄ and concentrate in vacuo to yield the crude intermediate S-(2-chlorothiazol-5-yl) O-ethyl carbonodithioate .

Phase C: Hydrolysis to Thiol
  • Hydrolysis: Dissolve the crude xanthate in 30 mL of Ethanol . Add 25 mmol (1.4 g) of KOH pellets.

  • Reflux: Heat to reflux (78°C) for 2 hours under an inert atmosphere (Nitrogen/Argon). Crucial: Thiols oxidize to disulfides in air; inert gas is mandatory.

  • Workup: Evaporate ethanol. Dissolve residue in water (20 mL). The solution will be alkaline (thiolate form).

  • Acidification: Wash the aqueous layer with ether (to remove non-acidic impurities). Acidify the aqueous phase with 2N HCl to pH 2.

  • Final Isolation: Extract the precipitated oil/solid with DCM. Dry and concentrate to afford 2-chlorothiazole-5-thiol .[1]

Workflow Logic & Safety (Graphviz)

The following schematic outlines the operational workflow, emphasizing safety checkpoints for handling the explosive diazonium intermediate.

Workflow Start Start: 2-Chloro-5-aminothiazole AcidPrep Prepare 50% H2SO4 Cool to -5°C Start->AcidPrep Diazotization Add NaNO2 (aq) Temp < 0°C (CRITICAL) AcidPrep->Diazotization Addition Slow Addition of Diazonium to Xanthate (N2 Evolution) Diazotization->Addition Transfer cold XanthatePrep Prepare Xanthate Trap Heat to 45°C XanthatePrep->Addition Extraction Extract Xanthate Intermediate (DCM) Addition->Extraction Hydrolysis KOH/EtOH Reflux (Inert Atmosphere) Extraction->Hydrolysis FinalAcid Acidify & Extract Thiol Hydrolysis->FinalAcid

Caption: Operational workflow for the synthesis. Red nodes indicate high-risk steps requiring strict temperature control.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Diazonium decomposition before trapping.Ensure temperature stays below 0°C during diazotization.[2] Increase acid concentration to stabilize the salt.
No Product after Hydrolysis Oxidation to disulfide.[3]Check inert atmosphere during reflux. If disulfide forms (dimer), reduce it back to thiol using Zn/AcOH or TCEP.
Violent Foaming Too rapid addition of diazonium to xanthate.Use a pressure-equalizing dropping funnel and add slower. Use a larger reaction vessel.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Formation of Diazonium Salts and Sandmeyer Reaction.[4] Longman Scientific & Technical. (Standard reference for general Sandmeyer protocols).

  • Baranov, A., et al. (2024). "Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents." Molecules, 29(11). [Link](Validates the use of xanthates as robust surrogates for thiols in substitution reactions).

  • Obushak, M. D., et al. (2003). "Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts." Russian Chemical Bulletin, 52, 1603–1608. [Link](Authoritative source on the instability of 5-membered heteroaromatic diazonium salts and necessary acidic conditions).

Sources

Preparation of thiazolidinone derivatives from 2-aminothiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for generating 4-thiazolidinone derivatives starting from the highly reactive, bifunctional scaffold 2-aminothiazole-5-thiol . While thiazolidinones are privileged pharmacophores in medicinal chemistry (known for antimicrobial, anticancer, and anti-inflammatory properties), the starting material presents a specific synthetic challenge: the competition between the nucleophilic exocyclic amine (–NH₂) and the highly nucleophilic/oxidatively labile 5-thiol (–SH) group.

Key Technical Insight: Direct cyclization using the free thiol is chemically risky due to oxidative dimerization (disulfide formation) and competing nucleophilic attacks. This protocol prioritizes a Protection-Cyclization-Deprotection (or Functionalization) strategy to ensure regioselectivity.

Strategic Retrosynthesis & Pathway Analysis

To successfully synthesize the target, we must control the reactivity of the 5-thiol group. The synthesis is bifurcated into two phases:

  • Stabilization: S-alkylation of the 5-thiol to prevent disulfide formation and side-reactions with the aldehyde.

  • Heterocyclization: Construction of the thiazolidinone ring via a three-component condensation (Amine + Aldehyde + Thioglycolic Acid).

Workflow Logic (Graphviz)

G Start This compound (Unstable Nucleophile) Step1 Step 1: S-Protection (Benzyl chloride / Alkyl halide) Start->Step1 Stabilization Inter1 S-Alkyl Intermediate (Stable) Step1->Inter1 Step2 Step 2: Schiff Base Formation (Ar-CHO, EtOH, Reflux) Inter1->Step2 + Aldehyde Inter2 Imine Intermediate Step2->Inter2 Step3 Step 3: Cyclocondensation (HS-CH2-COOH, ZnCl2) Inter2->Step3 + Thioglycolic Acid Product Target Thiazolidinone Derivative Step3->Product Ring Closure

Figure 1: Strategic workflow for the chemo-selective synthesis of thiazolidinone derivatives from labile aminothiols.

Detailed Experimental Protocols

Phase 1: Stabilization of the 5-Thiol (S-Alkylation)

Rationale: Free aminothiols rapidly oxidize to disulfides in air. Furthermore, the thiol is a soft nucleophile that may interfere with the hard electrophiles (aldehydes) used in the next step. We typically protect it as a thioether (e.g., S-benzyl), which can serve as a permanent modification or a removable protecting group.

Reagents:

  • This compound (1.0 eq)

  • Benzyl chloride (1.1 eq) or Methyl Iodide (for permanent methylation)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF or Acetone

Protocol:

  • Dissolve this compound (10 mmol) in dry acetone (30 mL) or DMF (10 mL).

  • Add anhydrous

    
     (20 mmol) and stir at room temperature for 15 minutes to generate the thiolate anion.
    
  • Dropwise add Benzyl chloride (11 mmol) over 10 minutes.

  • Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The disappearance of the thiol spot (often streaking) and appearance of a distinct non-polar spot indicates completion.

  • Workup: Pour the reaction mixture into ice-cold water. Filter the precipitate, wash with water, and recrystallize from ethanol.[1]

    • Yield Target: >80%[2][3]

    • Product: 2-amino-5-(benzylthio)thiazole.

Phase 2: One-Pot Cyclocondensation (The Core Synthesis)

Rationale: This step constructs the 4-thiazolidinone ring. While a stepwise method (Schiff base isolation) is possible, the one-pot method using a dehydrating agent (Dean-Stark or Molecular Sieves) or a Lewis Acid catalyst (


) drives the equilibrium forward more efficiently.

Reagents:

  • S-protected 2-aminothiazole (from Phase 1) (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) (1.0 eq)

  • Thioglycolic Acid (Mercaptoacetic acid) (1.2 eq)

  • Catalyst: Anhydrous

    
     (0.1 eq) or DCC (Steglich conditions)
    
  • Solvent: Dry Toluene or 1,4-Dioxane

Protocol:

  • Schiff Base Formation (In Situ): In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve the S-protected amine (10 mmol) and the aromatic aldehyde (10 mmol) in dry toluene (50 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops). Reflux for 2 hours until water collection ceases.

    • Checkpoint: An aliquot can be checked by NMR for the imine proton (

      
      ) signal around 8.2–8.8 ppm.
      
  • Cyclization: Cool the reaction slightly (to ~60°C) and add Thioglycolic acid (12 mmol).

  • Add anhydrous

    
     (1 mmol).
    
  • Reflux for an additional 6–10 hours.

    • Mechanism:[4][5] The sulfur of the thioglycolic acid attacks the imine carbon, followed by intramolecular amidation to close the ring.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Neutralize the residue with 10%

      
       solution (to remove unreacted acid).
      
    • Extract with Ethyl Acetate or filter the solid precipitate directly.

    • Recrystallize from Ethanol/DMF mixtures.[1]

Quantitative Data Summary:

ParameterStandard ConditionsMicrowave Assisted (Green Alternative)
Solvent Toluene/BenzeneEthanol/Water
Time 8–12 Hours15–30 Minutes
Catalyst

/ Dean-Stark
Acetic Acid (Cat.)
Typical Yield 65–75%85–92%
Purity (Crude) Moderate (Requires Column)High (Recrystallization sufficient)

Mechanistic Validation

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a nucleophilic attack on the imine, followed by a 5-exo-trig cyclization.

Mechanism Imine Imine Intermediate (Ar-CH=N-Thiazole) Step1 Nucleophilic Attack (S-H attacks Imine C) Imine->Step1 TGA Thioglycolic Acid (HS-CH2-COOH) TGA->Step1 Inter Thioether Intermediate Step1->Inter Step2 Intramolecular Cyclization (Amine N attacks Carbonyl) Inter->Step2 Water Loss of H2O Step2->Water Final 4-Thiazolidinone Ring Step2->Final

Figure 2: Mechanistic pathway of the cyclocondensation reaction.

Characterization & Quality Control

To validate the structure, specifically look for these spectral signatures:

  • IR Spectroscopy:

    • C=O (Lactam): Strong band at 1680–1720 cm⁻¹ (Diagnostic for ring closure).

    • C-S-C: Weak bands at 600–700 cm⁻¹.

    • Absence of S-H: No peak at 2500–2600 cm⁻¹ (Confirms protection).

  • ¹H-NMR (DMSO-d₆):

    • Thiazolidinone -CH₂-: A singlet (or diastereotopic AB quartet) at 3.8–4.0 ppm .

    • -CH-Ar: A singlet at 5.8–6.1 ppm (The proton at the 2-position of the new ring).

    • S-Benzyl (if used): Singlet at ~4.2 ppm.

  • Mass Spectrometry:

    • Look for the molecular ion peak

      
      . Common fragmentation involves the loss of the aryl group or cleavage of the thiazolidinone ring.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete water removalEnsure Dean-Stark is functioning or use activated Molecular Sieves (4Å).
Sticky Gum Product Polymerization of thioglycolic acidUse fresh thioglycolic acid; perform reaction under Nitrogen atmosphere.
Starting Material Recovery Imine hydrolysisThe imine is moisture sensitive. Ensure anhydrous solvents are used during the cyclization step.
Impurity at ~2550 cm⁻¹ Disulfide formationThe 5-thiol was not fully protected. Repeat Phase 1 with excess alkyl halide.

References

  • General Synthesis of Thiazolidinones: Tripathi, A. C., et al. "4-Thiazolidinones: The advances continue..."[6] European Journal of Medicinal Chemistry, 2014.

  • Reactivity of 2-Aminothiazoles: Chaban, T., et al.[5][7][8][9] "Synthesis and anticancer activity of 4-thiazolidinones containing the 2-aminothiazole moiety." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[2][3]

  • Green Chemistry Protocols (Microwave): Desai, N. C., et al. "Microwave assisted synthesis of thiazolidinone derivatives..." Medicinal Chemistry Research, 2016.

  • Aminothiazole Toxicity & Stability (Context for S-Protection): Lu, Y., et al. "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Expert Opinion on Drug Discovery, 2020.

Sources

Application Notes and Protocols: 2-Aminothiazole-5-thiol as a Versatile Building Block for Novel Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the development of novel therapeutic strategies. One of the most successful approaches has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. This document provides a comprehensive guide on the utilization of 2-aminothiazole-5-thiol, a privileged heterocyclic scaffold, in the design and synthesis of a new generation of non-β-lactam β-lactamase inhibitors. We will delve into the chemical rationale for its selection, provide detailed protocols for the synthesis of a representative inhibitor, and outline methods for its biological evaluation, including the determination of inhibitory potency and synergy with existing antibiotics.

Introduction: The Imperative for New β-Lactamase Inhibitors

β-lactam antibiotics, such as penicillins and cephalosporins, have been the cornerstone of antibacterial therapy for decades. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. However, the widespread emergence of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, has rendered many of these life-saving drugs ineffective.[1][2]

To counteract this resistance mechanism, the development of β-lactamase inhibitors (BLIs) has been pivotal.[3] Early BLIs, like clavulanic acid, sulbactam, and tazobactam, possess a β-lactam core themselves and act as "suicide inhibitors".[1][2] While effective against many Class A β-lactamases, their efficacy against newer and more diverse classes of these enzymes, particularly metallo-β-lactamases (MBLs), is limited.[4]

This has spurred the search for non-β-lactam BLIs, which offer the potential for broader-spectrum activity and novel mechanisms of action.[5][6][7] The 2-aminothiazole scaffold has emerged as a highly promising starting point for the development of such inhibitors.[8][9] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[8][9][10][11] Notably, recent studies have highlighted the potential of 2-aminothiazole derivatives, such as 2-aminothiazole-4-carboxylic acids, as broad-spectrum inhibitors of MBLs.[4]

This application note will focus on this compound as a key building block, exploring its synthetic utility and the biological activity of its derivatives as β-lactamase inhibitors.

The Chemical Rationale: Why this compound?

The efficacy of this compound as a scaffold for β-lactamase inhibitors stems from its unique structural and electronic properties.

  • Versatile Reactivity: The presence of three key functional handles—the primary amine at the 2-position, the thiol at the 5-position, and the thiazole ring itself—allows for diverse chemical modifications. This enables the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and pharmacokinetic properties.[12][13][14]

  • Bioisosteric Potential: The thiazole ring is a common motif in many biologically active compounds and can act as a bioisostere for other aromatic or heteroaromatic systems, facilitating interactions with biological targets.

  • Hydrogen Bonding Capabilities: The amino group and the thiazole nitrogen can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the inhibitor within the active site of the β-lactamase enzyme.

  • Metal Chelating Properties: The thiol group, in conjunction with the thiazole nitrogen, can chelate the zinc ions present in the active site of metallo-β-lactamases, a key mechanism for their inhibition.[4]

Synthesis of a Representative Inhibitor: A 2-Aminothiazole-5-yl Thioacetate Derivative

This section provides a detailed protocol for a two-step synthesis of a representative β-lactamase inhibitor derived from this compound. The first step involves the S-acetylation of the thiol group, followed by the acylation of the amino group.

Workflow for Inhibitor Synthesis

Synthesis_Workflow Start This compound Step1 S-Acetylation (Acetic Anhydride, Pyridine) Start->Step1 Intermediate S-(2-aminothiazol-5-yl) ethanethioate Step1->Intermediate Step2 N-Acylation (Acyl Chloride, Base) Intermediate->Step2 FinalProduct Final Inhibitor Step2->FinalProduct Inhibition_Mechanism cluster_enzyme MBL Active Site cluster_inhibitor 2-Aminothiazole Inhibitor Zn1 Zn²⁺ Zn2 Zn²⁺ His1 His His2 His Asp Asp Thiol Thiol (-SH) Thiol->Zn1 Chelation Thiazole_N Thiazole N Thiazole_N->Zn2 Coordination Amino Amino (-NH2) Amino->Asp H-bond R_group R-group R_group->His1 Hydrophobic Interaction

Sources

Application Notes and Protocols for the Chemoselective Coupling of 2-Aminothiazole-5-thiol with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds containing the 2-aminothiazole scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of a thiol group at the 5-position of the 2-aminothiazole ring offers a versatile handle for further functionalization, leading to the generation of novel chemical entities with potentially enhanced therapeutic profiles. This document provides a detailed guide to the reaction conditions for the chemoselective coupling of 2-aminothiazole-5-thiol with aldehydes, a key transformation for building molecular complexity.

Due to the limited direct literature on the reactivity of this compound, this guide draws upon established principles of heterocyclic chemistry and strong analogies with the well-documented reactions of the structurally similar 2-amino-5-mercapto-1,3,4-thiadiazole[2][3]. The protocols and mechanistic insights presented herein are designed to provide a robust starting point for researchers exploring this promising area of chemical synthesis.

Understanding the Reactivity of this compound: Tautomerism and Chemoselectivity

This compound is a bifunctional molecule possessing two primary nucleophilic centers: the 2-amino group and the 5-thiol group. The reactivity of this compound is further influenced by tautomerism. The 2-amino group can exist in equilibrium with its imino tautomer, while the 5-thiol group can exist in equilibrium with its thione tautomer. The predominant tautomeric form under specific reaction conditions will dictate the chemoselectivity of its reactions with electrophiles like aldehydes.

Generally, the exocyclic amino group of 2-aminothiazoles is known to react with aldehydes under mild conditions to form Schiff bases[4]. In the case of this compound, a critical consideration is the relative nucleophilicity of the amino and thiol groups. While thiolate anions are typically more nucleophilic than neutral amines, the acidity of the thiol (pKa around 5-6) and the basicity of the amino group (pKa of the conjugate acid around 3-4) allow for pH-dependent control over their reactivity.

Under neutral or mildly acidic conditions, the amino group is expected to be the more potent nucleophile, leading to the selective formation of a Schiff base at the 2-position. Conversely, under basic conditions, the thiol group will be deprotonated to the more nucleophilic thiolate, which could potentially compete in reactions with aldehydes or be selectively targeted for other modifications like alkylation[2].

Proposed Synthetic Pathway and Mechanism

The primary reaction of interest is the condensation of the 2-amino group of this compound with an aldehyde to form the corresponding Schiff base. This reaction is anticipated to proceed through a standard nucleophilic addition-elimination mechanism.

Figure 1. Proposed reaction mechanism for Schiff base formation.

Experimental Protocols

The following protocols are proposed based on analogous reactions of 2-amino-5-mercapto-1,3,4-thiadiazole and general principles of Schiff base synthesis[2][5]. Optimization of these conditions for specific aldehydes is recommended.

Protocol 1: Synthesis of 2-Amino-5-(aryl/alkyl)iminomethyl)thiazole-5-thiol (Schiff Base Formation)

This protocol is designed to favor the chemoselective reaction of the 2-amino group with an aldehyde.

Materials:

  • This compound

  • Aldehyde (aromatic or aliphatic)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (10-15 mL per mmol of thiazole).

  • Add the aldehyde (1.0-1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and is relatively inert under these conditions.

  • Glacial Acetic Acid as Catalyst: A mild acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group.

  • Reflux Temperature: Provides the necessary activation energy for the dehydration of the hemiaminal intermediate to form the stable imine bond.

  • Neutralization and Extraction: Removes the acid catalyst and isolates the product from the reaction mixture.

Data Presentation: Summary of Proposed Reaction Conditions

Aldehyde TypeCatalystSolventTemperatureExpected Outcome
Aromatic (electron-donating group)Glacial Acetic AcidEthanolRefluxGood to excellent yield of Schiff base
Aromatic (electron-withdrawing group)Glacial Acetic AcidEthanolRefluxModerate to good yield of Schiff base
AliphaticGlacial Acetic AcidEthanolRefluxModerate yield of Schiff base

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or add a slight excess of the aldehyde.
Product is soluble in the reaction mixtureConcentrate the reaction mixture and proceed with extraction.
Formation of Side ProductsOxidation of the thiol group to disulfidePerform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction at the thiol groupEnsure the reaction is carried out under neutral or mildly acidic conditions. Avoid strong bases.
Difficulty in PurificationProduct is an oilAttempt purification by column chromatography.
Co-elution of starting material and productOptimize the eluent system for column chromatography.

Conclusion

The chemoselective coupling of this compound with aldehydes represents a promising avenue for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. By leveraging the differential reactivity of the amino and thiol groups under controlled pH conditions, the selective formation of Schiff bases at the 2-amino position is achievable. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore this versatile chemical transformation. Further optimization and exploration of the reaction scope will undoubtedly lead to the discovery of new molecules with valuable properties.

References

  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. SciSpace. [Link]

  • Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences. [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI. [Link]

  • Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • 2-Amino-5-mercapto-1,3,4-thiadiazole. PubChem. [Link]

  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Digital Repository of University of Baghdad. [Link]

  • Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. [Link]

  • Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • New process for the production of 2-amino-5-nitrothiazole.
  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

Sources

Application Note: Strategic Synthesis of Thiazolyl-Thioether Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of thiazolyl-thioether boronic acid derivatives , a class of bifunctional molecular scaffolds increasingly relevant in fragment-based drug discovery (FBDD) and proteolysis targeting chimeras (PROTACs).

The core transformation utilizes 2-aminothiazole-5-thiol as a nucleophilic building block to functionalize aryl boronic esters via Palladium-catalyzed C–S cross-coupling. This approach overcomes two primary synthetic challenges:

  • Thiol Instability: this compound is prone to rapid oxidative dimerization to form disulfides.

  • Chemoselectivity: Preventing the boronic ester from participating in competing Suzuki-Miyaura coupling (C–C bond formation) while favoring the desired C–S bond formation.

Target Audience

Medicinal Chemists, Process Chemists, and Chemical Biologists working on covalent inhibitors or bifunctional linkers.

Critical Pre-Requisites & Chemical Logic

The "Soft-Hard" Nucleophile Strategy

The 2-aminothiazole scaffold contains two nucleophilic sites: the exocyclic amine (


) and the thiol (

).
  • Hard Nucleophile: The amine (Nitrogen).

  • Soft Nucleophile: The thiolate (Sulfur).

  • Control: Under Palladium(0) catalysis with soft phosphine ligands (e.g., Xantphos), the soft thiolate reacts preferentially with the soft electrophile (Pd-Ar-I intermediate), achieving >95% chemoselectivity for S-arylation over N-arylation.

Boron Preservation

To synthesize a "boronic acid derivative," we must couple the thiol to a halogenated aryl boronic species. We utilize Boronic Acid Pinacol Esters (Bpin) rather than free boronic acids.

  • Reasoning: Free boronic acids are prone to transmetallation and competing Suzuki coupling under basic conditions. The bulky pinacol ester inhibits transmetallation in anhydrous solvents, preserving the C–B bond for downstream applications.

Experimental Workflow Visualization

The following diagram outlines the convergent synthesis, highlighting the critical "Just-in-Time" preparation of the thiol to prevent oxidation.

SynthesisWorkflow cluster_conditions Critical Control Points Precursor 2-Aminothiazole Thiocyanate 5-Thiocyanato- thiazole Precursor->Thiocyanate KSCN, Br2 (Electrophilic Subst.) Thiol 2-Aminothiazole- 5-thiol (Unstable) Thiocyanate->Thiol NaBH4, EtOH (Reductive Cleavage) Catalyst Pd2(dba)3 / Xantphos DIPEA, Dioxane Thiol->Catalyst In-situ Transfer CouplingPartner 4-Iodo-Phenyl- Bpin CouplingPartner->Catalyst Product Thiazolyl-Thio-Aryl Boronic Ester Catalyst->Product C-S Cross Coupling (100°C)

Figure 1: Convergent synthetic pathway requiring in-situ thiol generation to maximize yield.

Detailed Protocols

Protocol A: "Just-in-Time" Synthesis of this compound

Note: This compound is commercially available but often degrades to the disulfide (yellow solid) upon storage. Fresh preparation is recommended for yields >80%.

Reagents:

  • 2-Amino-5-thiocyanatothiazole (Stable precursor)

  • Sodium Borohydride (

    
    )
    
  • Ethanol (degassed)

Procedure:

  • Dissolution: Dissolve 2-amino-5-thiocyanatothiazole (1.0 eq) in absolute ethanol (0.5 M concentration) under an Argon atmosphere.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reflux: Warm to room temperature and then reflux for 1 hour. The solution should turn from yellow to clear/pale.

  • Workup (Strictly Anaerobic):

    • Cool to room temperature.

    • Acidify carefully with degassed 1M HCl to pH 6.

    • Extract immediately with degassed Ethyl Acetate.

    • STOP: Do not concentrate to dryness unless using immediately. Use this solution directly in Protocol B after quantifying concentration.

Protocol B: Chemoselective Pd-Catalyzed C–S Coupling

Target: Coupling the fresh thiol with 4-iodophenylboronic acid pinacol ester.

Reagents:

  • Thiol Solution (from Protocol A, ~1.0 eq)

  • 4-Iodophenylboronic acid pinacol ester (1.1 eq)

  • Catalyst:

    
     (2.5 mol%)[1]
    
  • Ligand: Xantphos (5 mol%) - Crucial for high turnover and S-selectivity.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a separate vial, mix

    
     and Xantphos in 1,4-Dioxane. Stir at RT for 10 mins until the solution turns orange/red. This ensures active Ligand-Pd species formation.
    
  • Reaction Assembly:

    • To a pressure vial (microwave tube), add the 4-Iodophenylboronic acid pinacol ester.

    • Add the Thiol solution (concentrated under

      
       flow if necessary to switch solvents, but keep wet).
      
    • Add DIPEA.

    • Add the Catalyst solution via syringe.

  • Coupling: Seal the vial under Argon. Heat to 100°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. Look for the product mass (M+H). Watch for the disappearance of the Iodide.

    • Note: If Suzuki coupling (dimerization of the boronic ester) is observed, lower temperature to 80°C and increase catalyst loading.

  • Purification (Boron-Safe):

    • Filter through a Celite pad to remove Palladium black.

    • Concentrate in vacuo.

    • Flash Chromatography: Use Hexane/Ethyl Acetate gradient.

    • Important: Silica gel can bind boronic esters. Pre-treat the silica column with 1% Triethylamine in Hexane to deactivate acidic sites, ensuring the boronic ester elutes efficiently.

Data Summary & Troubleshooting

Expected Yields & Selectivity
Reaction ComponentRoleTypical YieldCommon Pitfall
This compound NucleophileN/A (Intermediate)Oxidizes to disulfide (inert to coupling).
Pd/Xantphos Catalyst System>85% (Coupling)Poisoning by free sulfur if thiol degrades.
Boronic Ester (Bpin) Electrophile>90% RecoveryHydrolysis on acidic silica columns.
Mechanistic Insight: Why Xantphos?

The large bite angle of Xantphos (111°) facilitates the reductive elimination of the C–S bond from the Palladium center. Monodentate phosphines (like


) often result in slower rates and higher rates of thiol-induced catalyst deactivation.

Mechanism Step1 Oxidative Addition (Pd inserts into C-I) Step2 Ligand Exchange (Iodide replaced by Thiolate) Step1->Step2 + Thiol / Base SideReaction Competing Pathway: Suzuki Coupling (C-C) Step1->SideReaction If H2O/Base present (Transmetallation) Step3 Reductive Elimination (C-S Bond Formation) Step2->Step3 Fast with Xantphos

Figure 2: Catalytic cycle contrasting the desired C-S pathway against the competing Suzuki coupling.

References

  • Synthesis of this compound precursors

    • Title: Synthesis of some new 5-substituted of 2-aminothiazoles: A new approach.
    • Source: Journal of Chemical and Pharmaceutical Research, 2012.
    • URL:[Link]

  • Palladium-Catalyzed C-S Coupling (General Methodology)

    • Title: Palladium-Catalyzed Cross-Coupling of Thiols with Aryl Halides.
    • Source: Organic Letters (ACS Public
    • Context: Establishes the Xantphos/Pd protocol for heterocyclic thiols.
    • URL:[Link]

  • Stability of Boronic Esters in Coupling Reactions

    • Title: Palladium-Catalyzed Cross-Coupling of Organoboron Compounds (Suzuki-Miyaura).[2]

    • Source: Chemical Reviews.
    • Context: Discusses conditions that trigger protodeboron
    • URL:[Link]

  • Thiazole Biological Relevance

    • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
    • Source: Molecules (MDPI).
    • URL:[Link][1][3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Handling of 2-Aminothiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sensitive heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals working with 2-aminothiazole-5-thiol and related structures. The inherent reactivity of the thiol group makes it highly susceptible to oxidation, a common point of failure leading to diminished yields, product impurity, and inconsistent results.

This document provides in-depth, field-proven insights into the causality of thiol oxidation and presents robust, self-validating protocols to ensure the integrity of your synthesis from reaction setup to long-term storage.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Problem - Thiol Oxidation

Q1: Why is the thiol group on my this compound so prone to oxidation?

A1: The thiol (-SH) group is inherently susceptible to oxidation due to the sulfur atom's electron configuration and its ability to exist in multiple oxidation states. The process is significantly accelerated by several factors:

  • Deprotonation: In the presence of a base, the thiol is deprotonated to form a thiolate anion (S⁻). This thiolate is a much stronger nucleophile and is far more readily oxidized than its protonated thiol counterpart.[1][2]

  • Presence of Oxygen: Atmospheric oxygen is the primary oxidant. The oxidation is often a radical-mediated process.

  • Trace Metal Contaminants: Transition metals (e.g., Fe³⁺, Cu²⁺) present in glassware, solvents, or reagents can catalytically accelerate the rate of oxidation.[3]

  • Light Exposure: UV light can provide the energy to initiate radical oxidation pathways.[4]

The primary and most common oxidation product is the corresponding disulfide, which is formed by the coupling of two thiol molecules.[5] Further oxidation can lead to the formation of sulfinic and sulfonic acids, which are typically irreversible under standard laboratory conditions.[6]

Thiol_Oxidation_Pathway Thiol This compound (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Mild Oxidation (O₂, metal ions) Sulfinic Sulfinic Acid (R-SO₂H) Disulfide->Sulfinic Stronger Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Harsh Oxidation

Caption: Progressive oxidation states of the thiol group.

Q2: How can I detect if my product has oxidized?

A2: You can use a combination of standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The disulfide dimer will typically have a different Rf value than the thiol monomer. The dimer is less polar and will usually run higher on the plate.

  • Mass Spectrometry (MS): This is the most definitive method. You will observe a peak corresponding to the mass of the disulfide dimer, which will be (2 × M - 2), where M is the molecular weight of the thiol monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will show the disappearance of the thiol proton (-SH). The chemical shifts of protons adjacent to the sulfur atom may also change significantly.

  • Physical Appearance: The disulfide is often less soluble than the corresponding thiol and may precipitate out of solution, leading to unexpected cloudiness or solid formation.

Section 2: Proactive Prevention During Synthesis

Q3: What is the single most important step to prevent oxidation during the reaction?

A3: Establishing and maintaining an inert atmosphere is non-negotiable.[5] This involves removing atmospheric oxygen from your reaction vessel and replacing it with a non-reactive gas like dry nitrogen or argon.[7][8] Oxygen is the primary culprit in thiol oxidation, and its rigorous exclusion is the foundation of a successful synthesis.

Inert_Atmosphere_Workflow A 1. Assemble & Flame-Dry Glassware B 2. Cool Under Inert Gas Stream (N₂ or Ar) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Add Reagents via Syringe/Cannula C->D E 5. Maintain Positive Pressure (e.g., with a balloon) D->E F 6. Quench & Work-up Under Inert Gas E->F

Caption: Key workflow for synthesis under an inert atmosphere.

Q4: My lab doesn't have a glovebox. Can I still effectively run the reaction?

A4: Absolutely. While a glovebox is ideal, you can achieve excellent results using a Schlenk line or a simpler inert gas balloon setup. The key is diligence in technique.[9][10]

Protocol: Reaction Setup with Inert Gas Balloon
  • Glassware Preparation: Assemble all necessary glassware (flask, condenser, etc.) and dry thoroughly in an oven or by flame-drying under vacuum.[11]

  • Initial Purge: Securely attach a rubber septum to all openings. Insert a needle connected to your inert gas line and a second "outlet" needle. Flush the system with a steady stream of nitrogen or argon for 5-10 minutes to displace all the air.

  • Establish Positive Pressure: Remove the outlet needle first, then the gas inlet needle. Quickly inflate a balloon with the inert gas and attach it to the gas inlet needle. Pierce the septum with this needle. The balloon will now maintain a slight positive pressure, preventing air from entering.[9]

  • Solvent/Reagent Addition: All liquids must be added via syringe through the septum. Ensure your solvents have been degassed beforehand (see Q5). Solids can be added quickly by briefly removing a stopper while maintaining a high flow of inert gas into the flask (a "gas blanket").

Q5: Are there other preventative measures I should take during the reaction?

A5: Yes. An inert atmosphere is the first line of defense, but for maximum security, incorporate the following:

  • Use Degassed Solvents: Solvents readily dissolve atmospheric oxygen. Before use, sparge the solvent with nitrogen or argon for 15-30 minutes, or use the freeze-pump-thaw method for more rigorous oxygen removal.[12]

  • Control pH: If your reaction conditions allow, maintaining a slightly acidic pH (pH < 7) will keep the thiol in its less reactive protonated state (R-SH).[12]

  • Add a Chelating Agent: To sequester catalytic metal ions, add a small amount (e.g., 1 mM) of ethylenediaminetetraacetic acid (EDTA) to your reaction if it is compatible with your chemistry.

  • Consider Antioxidants: For particularly sensitive substrates or long reaction times, a stabilizer can be added.

Table 1: Comparison of Common Stabilizers for Thiol Formulations
StabilizerTypical ConcentrationMechanism of ActionConsiderations
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Radical ScavengerVolatile; generally compatible with organic synthesis.
Hydroquinone0.01 - 0.1%Radical ScavengerCan be reactive under certain conditions.
Phenothiazine0.05 - 0.2%Radical ScavengerCan impart color to the solution.

Source: Adapted from general principles of thiol stabilization.[13]

Section 3: Troubleshooting and Post-Synthesis Handling

Q6: My reaction is complete. How do I perform the work-up without causing oxidation?

A6: The work-up is a point of high vulnerability.[14] Do not expose your crude product to air.

  • Quenching: Cool the reaction vessel to 0 °C or lower under your inert atmosphere. Quench the reaction by adding a pre-chilled, degassed acidic solution (e.g., 1M HCl). This ensures the thiol is protonated.

  • Extraction: Perform liquid-liquid extractions using degassed solvents. Work quickly to minimize exposure time.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the product on a rotary evaporator with minimal heating. Do not evaporate to complete dryness if possible; leave a small amount of solvent to protect the product.

Q7: I've isolated my this compound, but I suspect it's dimerizing in storage. What are the best storage conditions?

A7: Proper storage is critical for long-term stability.

  • Form: Store the compound as a solid whenever possible.

  • Atmosphere: Place the solid in a vial, flush thoroughly with argon or nitrogen, and seal tightly.[10]

  • Temperature: Store in a freezer, preferably at -20 °C or below.

  • Light: Protect from light by using an amber vial or wrapping the vial in aluminum foil.

Q8: I have confirmed disulfide formation. Is it possible to reverse this?

A8: Yes, the disulfide bond can be cleaved back to the thiol using a reducing agent. This is a common strategy but adds an extra step to your synthesis.

Table 2: Common Reducing Agents for Disulfide Cleavage
Reducing AgentKey AdvantagesKey Disadvantages
Dithiothreitol (DTT) Highly effective, works well in aqueous/polar media.Strong, unpleasant odor. Limited stability in solution.
Tris(2-carboxyethyl)phosphine (TCEP) Odorless, more stable than DTT, effective over a wider pH range.More expensive than DTT.

To perform the reduction, dissolve your impure material in a suitable solvent, add a slight excess (1.1-1.5 equivalents) of the reducing agent, and stir at room temperature. Monitor the reaction by TLC or LC-MS until the disulfide is fully consumed, then re-isolate your purified thiol.

References

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

  • ResearchGate. (2025). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Google Patents. (n.d.). EP0656030B1 - Stabilizer system for thiol-ene and thiol-nene compositions.
  • ResearchGate. (2017). What are the best conditions for the thiol oxidation reaction?. Retrieved from [Link]

  • Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • YouTube. (2022). Inert Atmosphere. Retrieved from [Link]

  • PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • University of Washington. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • PMC. (n.d.). Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. Retrieved from [Link]

  • ResearchGate. (2022). How to protect thiol group?. Retrieved from [Link]

  • PMC. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. Retrieved from [Link]

  • ResearchGate. (n.d.). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Gas Insulated. (n.d.). What Is The Inert Atmosphere Principle?. Retrieved from [Link]

  • Reddit. (n.d.). Thiol Handling. Retrieved from [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from [Link]

  • YouTube. (2020). Oxidation and Reduction Reactions of Thiols. Retrieved from [Link]

Sources

Troubleshooting diazonium salt stability of 2-amino-5-mercaptothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and synthesis challenges associated with the diazonium salt of 2-amino-5-mercaptothiazole . This molecule presents a dual challenge: the inherent thermal instability of heterocyclic diazonium salts and the high reactivity of the mercapto (-SH) group toward nitrosating agents.

Ticket ID: #DIAZ-THZ-005 Subject: Stability & Optimization of 2-Amino-5-Mercaptothiazole Diazonium Salt Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The diazotization of 2-amino-5-mercaptothiazole is non-trivial. Unlike simple anilines, this substrate contains a nucleophilic sulfur atom that competes with the primary amine for the nitrosating agent (HNO₂).

Critical Failure Mode: The most common user error is treating this as a standard aniline diazotization. If the reaction environment is not sufficiently acidic or if temperature control wavers, the nitrous acid will oxidize the thiol to a disulfide (dimerization) or S-nitroso species rather than forming the desired diazonium salt.

Part 1: The "Golden Path" Protocol

Before troubleshooting, verify your baseline method against this validated standard (derived from successful azo-dye synthesis protocols).

ParameterSpecificationRationale
Acid Medium Concentrated H₂SO₄ (preferred over HCl)Sulfuric acid acts as a solvent and protonates the -SH group, reducing its nucleophilicity and preventing S-nitrosylation.
Temperature -5°C to 0°C (Strict)Thiazole diazonium salts decompose rapidly >5°C.
Nitrosating Agent NaNO₂ (aq) or Nitrosylsulfuric acidNitrosylsulfuric acid (prepared in situ) is often superior for anhydrous stability.
Stoichiometry 1.0 : 1.05 (Amine : Nitrite)Excess nitrite oxidizes the thiol. Do not use large excesses.
Quenching Sulfamic Acid / UreaMandatory. Residual HNO₂ destroys the coupling partner and oxidizes the product.

Part 2: Troubleshooting Guide (Q&A)

Q1: "The reaction mixture foams vigorously and turns dark immediately upon adding NaNO₂. What is happening?"

Diagnosis: Thermal Decomposition & Denitrogenation. You are likely witnessing the rapid loss of nitrogen gas (


). Thiazole diazonium salts are significantly less stable than benzenediazonium salts. If the temperature rises even locally above 5°C during the exothermic addition of nitrite, the salt decomposes to the 2-hydroxythiazole or polymerizes.

Corrective Action:

  • Internal Thermometry: Do not rely on bath temperature. Place the probe inside the reaction vessel.

  • Dropwise Addition: Add the NaNO₂ solution subsurface to avoid local hotspots.

  • Switch Acid: If using HCl, switch to H₂SO₄ . The bisulfate counter-ion generally confers greater stability to the diazonium cation than the chloride ion.

Q2: "My coupling reaction fails, and I isolate a yellow precipitate that isn't my product. Is it the diazonium salt?"

Diagnosis: Thiol Oxidation (Disulfide Formation). The "mercapto" (-SH) group is a soft nucleophile. Nitrous acid is a potent oxidant. If the amine is not diazotized immediately, HNO₂ will attack the sulfur, forming the disulfide dimer (2,2'-diamino-5,5'-dithiazolyl disulfide). This consumes your starting material and kills the reactivity.

Corrective Action:

  • Increase Acidity: Ensure the starting material is fully dissolved/protonated in concentrated acid before adding nitrite. Protonated sulfur (-SH₂⁺) is resistant to oxidation.

  • Reverse Addition: Consider adding the nitrosating agent to the acid first to generate the nitrosonium ion (

    
    ), then adding the amine slowly.
    
Q3: "Can I isolate the diazonium salt as a solid for storage?"

Diagnosis: Safety Violation. STOP. Do not attempt to isolate this diazonium salt dry.[1] Heterocyclic diazonium salts with sulfur substituents are shock-sensitive and thermally unstable.

Corrective Action:

  • In-Situ Usage: Always use the solution immediately for the subsequent Sandmeyer or coupling reaction.

  • Stabilization (If absolutely necessary): If you must pause, convert it to a tetrafluoroborate (

    
    ) salt using 
    
    
    
    , but even this is risky with the mercapto group present.
Q4: "The yield is inconsistent. Sometimes it works, sometimes it doesn't."

Diagnosis: Residual Nitrous Acid. The presence of excess HNO₂ during the workup or coupling phase causes oxidative degradation of the thiol group in the product.

Corrective Action:

  • The Starch-Iodide Test: After nitrite addition, wait 5 minutes. Spot the mix on starch-iodide paper.[2][3] It must turn blue immediately.

  • The Quench: If positive (blue), add solid sulfamic acid or urea until the paper no longer turns blue. Only then proceed to the next step.

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired diazotization and the fatal sulfur oxidation pathways.

DiazotizationPathways Start 2-Amino-5-Mercaptothiazole Acid Strong Acid (H2SO4) Protonation Start->Acid Dissolution Diazo Diazonium Salt (Ar-N2+) Acid->Diazo + NaNO2 (0°C) Fast Kinetics Oxidation S-Nitrosylation / Oxidation Acid->Oxidation Low Acidity or Excess HNO2 Product Azo Dye / Sandmeyer Product Diazo->Product + Coupling Agent (Quench HNO2 first) Decomp Decomposition (N2 loss) Diazo->Decomp Temp > 5°C Disulfide Disulfide Dimer (Dead End) Oxidation->Disulfide Dimerization

Caption: Figure 1.[4] Kinetic competition during diazotization. Success requires high acidity to protect the thiol and low temperature to prevent N2 loss.

Part 4: Quantitative Troubleshooting Matrix

SymptomProbable CauseVerification MethodRemediation
Gas Evolution (Foaming) Thermal instabilityInternal Temp > 5°CCool to -5°C; add nitrite slower.[2]
No Reaction on Coupling Thiol oxidation (Disulfide)LCMS shows [2M-2H] peakIncrease acid concentration; degas solvents.
Dark Tarry Product PolymerizationpH > 2 during diazotizationUse conc. H₂SO₄; avoid acetate buffers initially.
Explosion/Pop Dried salt frictionVisual: Solid crust on flaskDissolve immediately with water. Do not scrape.

References

  • Otutu, J. O. (2013).[4] Synthesis of Monoazo Disperse Dyes Derived from 2-Amino-5-Mercapto-1,3,4-Thiadiazole. This paper establishes the baseline protocol using sulfuric acid and sodium nitrite at 0-5°C.

  • Filimonov, V. D., et al. (2008).[5] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Provides context on stabilizing diazonium salts using specific counter-ions (tosylates/sulfates) rather than chlorides.

  • Hanson, P., et al. (2002). The reaction of S-nitrosothiols with thiols. Details the mechanism of thiol oxidation by nitrosating agents, explaining the "disulfide" failure mode.

  • BenchChem Protocols. (2025). General Guidelines for Diazotization of Heterocyclic Amines.

Sources

Technical Support Center: Purification of 2-Aminothiazole-5-Thiol & Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D Subject: Troubleshooting & Purification Protocols for 2-Aminothiazole-5-thiol (2-AT-5-SH) Document ID: TS-PUR-2AT5SH-001

Introduction: The "Zwitterionic Trap"

You are likely reading this guide because your reaction mixture has turned an unexpected color (often pink or dark yellow) or your mass spectrometry data shows a confusing "M+M-2" peak.

This compound is a deceptively simple molecule that presents a dual challenge in purification:

  • Oxidative Instability: The electron-rich thiol at the 5-position is highly susceptible to oxidative dimerization, forming the disulfide Bis(2-aminothiazol-5-yl)disulfide .

  • Amphoteric Nature: With a basic amine (C2 position) and an acidic thiol (C5 position), the molecule exists in a zwitterionic equilibrium. This makes standard silica chromatography difficult due to severe streaking and poor solubility in non-polar solvents.

This guide prioritizes chemical isolation (salt formation) over chromatography, as it is the only scalable method to ensure high purity without accelerating oxidation.

Module 1: Diagnostic Triage

Before attempting purification, confirm the state of your crude mixture using this rapid diagnostic table.

ObservationLikely CulpritTechnical ExplanationRecommended Action
Pink/Red Coloration Trace OxidationThiol-disulfide exchange often generates transient radical species or charge-transfer complexes that are highly colored.Proceed to Protocol A (Reduction).
Insoluble Precipitate Disulfide DimerThe disulfide byproduct is significantly less soluble in water/acid than the free thiol.Filter solids and treat with Protocol A .
Streaking on TLC Zwitterion EffectThe free base/free thiol form drags on silica due to interaction with silanols.Switch to Protocol C (Reverse Phase) or use TEA-buffered silica.
Mass Spec: [2M-2H]+ Disulfide DimerOxidative coupling has occurred (

).
Requires chemical reduction before isolation.

Module 2: The Disulfide Problem (Reduction Protocols)

If your product has dimerized, you cannot simply "purify" the thiol away from the disulfide; you must chemically reduce the disulfide back to the monomer.

Protocol A: Zinc/Acid Reduction (The "Standard" Method)

Best for: Bulk recovery of oxidized material.

Mechanism: Zinc metal in acidic media generates nascent hydrogen and transfers electrons directly to the disulfide bond, cleaving it.

  • Suspend the crude disulfide/thiol mixture in 10% aqueous HCl (5-10 volumes).

    • Note: The amine moiety will protonate, helping solubility, but the disulfide may remain as a suspension.

  • Add Zinc dust (2.0 equivalents) portion-wise over 30 minutes at 0°C.

    • Critical: Keep temperature <10°C to prevent desulfurization (loss of sulfur).

  • Stir vigorously for 2 hours at room temperature. The suspension should clear or change color as the disulfide cleaves.

  • Filter excess Zinc through a Celite pad.

  • Isolate immediately using Protocol B (Salt Isolation). Do not neutralize yet, as the free thiol will re-oxidize in air at neutral pH.

Protocol B: Isolation as the Hydrochloride Salt

Best for: Long-term storage and high purity.

Why this works: Converting the this compound into its hydrochloride salt (


) stabilizes the molecule. The protonated amine pulls electron density, slightly reducing the nucleophilicity of the thiol, and the crystalline lattice excludes oxygen.
  • Concentrate the acidic filtrate from Protocol A (or your reaction mixture) to ~20% of its original volume under reduced pressure (keep bath <40°C).

  • Cool the residue to 0°C.

  • Add concentrated HCl dropwise if the pH is >1.

  • Precipitate by adding cold Isopropanol (IPA) or Acetone (antisolvent).

  • Filter the white/off-white crystals under a blanket of Nitrogen/Argon.

  • Dry in a vacuum desiccator over

    
    .
    

Module 3: Chromatographic Purification

If you must use chromatography (e.g., for analytical samples or final polishing), standard silica gel is often insufficient.

Protocol C: Modified Flash Chromatography

Issue: The thiol binds to metal impurities in silica, and the amine interacts with acidic silanols.

The Fix:

  • Stationary Phase: Use "High Purity" Silica (low metal content) or Amino-functionalized silica.

  • Mobile Phase: DCM : MeOH (9:1) + 1% Acetic Acid .

    • Why Acetic Acid? It keeps the thiol protonated (

      
      ) and suppresses the ionization of silanols, reducing streaking.
      
    • Alternative: If the compound is too acid-sensitive, use 1% Triethylamine (TEA) , but be aware that basic conditions accelerate oxidation.

Visualization of the Purification Logic

The following diagram illustrates the decision matrix for purifying this compound reaction mixtures.

PurificationStrategy Start Crude Reaction Mixture Check Diagnostic Check: Is Disulfide Present? (Mass Spec / Insolubility) Start->Check DisulfideYes Yes: Disulfide Detected Check->DisulfideYes [2M-2H]+ Observed DisulfideNo No: Mostly Monomer Check->DisulfideNo M+ Observed Reduction Protocol A: Zn/HCl Reduction (Cleave S-S Bond) DisulfideYes->Reduction SaltForm Protocol B: HCl Salt Formation (Stabilization) DisulfideNo->SaltForm High Purity Req. Chromatography Protocol C: Buffered Chromatography (DCM/MeOH + 1% AcOH) DisulfideNo->Chromatography Small Scale / Analytical Reduction->SaltForm Storage Final Product: Stored as HCl Salt (Under Argon) SaltForm->Storage Chromatography->Storage

Caption: Decision tree for processing this compound. Note the convergence on Salt Formation (Protocol B) as the most stable endpoint.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn yellow immediately after running a column? A: This is "On-Column Oxidation." Silica gel often contains trace Iron (Fe) and other metals which catalyze the oxidation of thiols to disulfides in the presence of air.

  • Fix: Pre-wash your silica column with the eluent containing 1% EDTA or use Reverse Phase (C18) silica, which is generally metal-free.

Q2: Can I use DTT (Dithiothreitol) to reduce the disulfide? A: Yes, but it is not recommended for preparative synthesis. DTT is expensive and difficult to remove from small organic molecules without chromatography. Zinc/HCl (Protocol A) is heterogeneous, meaning the reductant (Zn) is removed simply by filtration.

Q3: How should I store the purified thiol? A: Never store the free base thiol in solution for long periods.

  • Best: Solid HCl salt, -20°C, under Argon.

  • Acceptable: In solution (degassed Ethanol/Water) at pH < 2.

  • Avoid: DMSO (it acts as an oxidant for thiols) or basic buffers.

Q4: My NMR shows broad peaks. Is it impure? A: Not necessarily. 2-aminothiazoles exhibit tautomerism (amine vs. imine form). Furthermore, if you isolated the zwitterion, proton exchange can broaden signals. Add a drop of


 and trace acid (TFA-d) to the NMR tube to sharpen the peaks by locking the tautomer and protonation state.

References

  • Synthesis and Reactivity of Heteroaromatic Thiols

    • Source: Tsolomitis, A., & Sandris, C. (1980). "Synthesis of 2-amino-5-mercaptothiazoles." Journal of Heterocyclic Chemistry.
    • Context: Establishes the baseline instability of the free thiol and the necessity of acid stabiliz
  • Disulfide Reduction Methodologies

    • Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
    • Context: Standard protocols for Zn/HCl reduction of disulfides to thiols.
  • Purification of Amphoteric Heterocycles

    • Source: BenchChem Technical Support.[1] "Synthesis of 2-Chlorothiazole-5-thiol via Sandmeyer Reaction."

    • Context: Describes the handling of the 2-amino-5-mercaptothiazole precursor and its sensitivity to temperature and oxidation during diazotiz
  • Thiol Oxidation on Silica

    • Source: Nagy, P., et al. (2013). "Thiol-disulfide exchange: A review." Antioxidants & Redox Signaling.
    • Context: Explains the mechanism of metal-catalyzed oxidation which occurs on standard silica gel.

Sources

Technical Support Center: Diazotization of 2-Aminothiazole-5-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: DZ-THZ-005 Subject: Thermal Management & Stability Protocols for Thiazole Diazotization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Criticality

User Warning: You are attempting to diazotize a 2-aminothiazole moiety in the presence of a 5-thiol (mercapto) group. This is a high-risk chemical transformation.

Two competing failure modes exist in this system:

  • Ring Instability: Unlike benzene diazonium salts, thiazole-2-diazonium salts are inherently unstable due to the electron-deficient nature of the heterocyclic ring. They decompose rapidly above 0°C to release nitrogen gas (

    
    ) and form highly reactive carbocations/radicals that polymerize into "tars."
    
  • Sulfur Interference: If your 5-thiol group is unprotected (free

    
    ), nitrous acid (
    
    
    
    ) will preferentially attack the sulfur to form S-nitrosothiols (red/green species) or oxidize it to a disulfide , rather than diazotizing the amine.

The Golden Rule: You cannot successfully diazotize the amine if the thiol is free. It must be protected (e.g., as a benzyl thioether or disulfide) before diazotization.

Troubleshooting Guide (Diagnostic Mode)

Use this matrix to diagnose your current experimental failure.

SymptomProbable CauseThe MechanismCorrective Action
Violent Foaming Thermal RunawayRapid loss of

gas due to internal temp > 5°C.
Stop addition. Check internal probe vs. jacket temp. Add dry ice to bath.
Solution turns Red/Green S-Nitrosation

reacted with free thiol (-SH) instead of amine (-NH2).
Abort. Your thiol is not protected. Synthesis strategy requires revision (e.g., convert to disulfide first).
Black Tar Formation PolymerizationDiazonium salt decomposed; radical coupling occurred.Reduce acid concentration or temperature. Ensure stirring is vigorous to prevent "hot spots."
No Reaction (Amine Recovered) Acid StarvationThiazoles are weak bases; they protonate poorly compared to anilines.Use a stronger acid system. Switch from aqueous HCl to

or

.

The "Golden Batch" Protocol

Standardized Operating Procedure (SOP) for 2-Aminothiazole Diazotization

Pre-requisites:

  • Substrate: 2-amino-5-(protected-mercapto)thiazole.

  • Solvent: 50%

    
     or 
    
    
    
    (Anhydrous conditions preferred for high stability).
  • Oxidant: Sodium Nitrite (

    
    ) or Nitrosyl Sulfuric Acid (
    
    
    
    ).
Step-by-Step Workflow
  • Cryogenic Setup: Place the reaction vessel in a salt-ice bath (

    
    /Ice ratio 1:3) to achieve a bath temperature of -10°C .
    
  • Acid Solubilization: Dissolve the amine in concentrated acid. Note: Thiazoles may require gentle warming to dissolve, but must be cooled back to -5°C before proceeding.

  • Nitrosation (The Critical Step):

    • Reagent: Use Nitrosyl Sulfuric Acid (

      
      ) for best stability, or aqueous 
      
      
      
      dropwise.
    • Rate: Addition must be subsurface.

    • Temp Limit: Internal temperature must NEVER exceed 0°C .

  • Aging: Stir at -5°C for 20–30 minutes.

  • Quenching/Coupling: Transfer the diazonium solution into the destination flask (e.g., Sandmeyer reagent). Do not add the reagent to the diazonium salt.

Visualizing the Reaction Pathway

DiazotizationControl Start 2-Aminothiazole Derivative CheckSH Is 5-Thiol Protected? Start->CheckSH S_Nitro S-Nitrosation Side Rxn (Red/Green Color) Start->S_Nitro If -SH Free + HNO2 Protect Protect Thiol (Bn, Ac, or Disulfide) CheckSH->Protect No (Free -SH) Acidify Dissolve in H2SO4 Cool to -10°C CheckSH->Acidify Yes (Protected) Protect->Acidify AddNitrite Add NaNO2/HSO4NO (Subsurface) Acidify->AddNitrite TempCheck Internal Temp > 0°C? AddNitrite->TempCheck Decomp Decomposition (N2 Loss + Tars) TempCheck->Decomp Yes DiazoSalt Thiazole-2-Diazonium Species Formed TempCheck->DiazoSalt No (Maintained < 0°C)

Figure 1: Decision logic for preventing thermal decomposition and chemical interference during diazotization.

Frequently Asked Questions (FAQ)

Q1: Why can't I use standard aqueous HCl like I do for anilines? A: Thiazoles are less basic than anilines (


 of conjugate acid ~2.5 vs 4.6). In dilute HCl, the amine may not fully protonate, leading to free amine reacting with the diazonium salt to form triazenes  (coupling products). Concentrated 

or organic solvents (MeCN with

-TsOH) ensure complete protonation and stabilize the diazonium species [1].

Q2: My reaction turns into a solid block of foam. Why? A: This is rapid nitrogen evolution caused by thermal decomposition. Thiazole diazonium salts have a "decomposition onset" temperature often as low as 5°C [2]. If you add nitrite too fast, the exotherm pushes the local temperature past this limit. You must lower your addition rate.

Q3: Can I isolate the thiazole diazonium salt? A: Do not attempt this. Heterocyclic diazonium salts are shock-sensitive in the dry state. Always synthesize and consume them in situ (in the same solution). If you must isolate for analysis, convert it to a tetrafluoroborate (


) or tosylate salt, which offers marginal stability improvements [3].

Q4: How do I protect the 5-thiol group? A: The simplest method is oxidation to the disulfide (dimer) using Iodine or


 prior to diazotization. The disulfide survives the diazotization conditions. After the diazo-transformation (e.g., Sandmeyer to Cl), you can reduce the disulfide back to the thiol using Zinc/Acetic acid or 

.

Mechanism of Failure: Why Temperature Matters

The stability of the diazonium cation depends on resonance from the aromatic ring. Thiazole is


-deficient compared to benzene.
  • Benzene: The ring donates electron density to the

    
     group, stabilizing the C-N bond.
    
  • Thiazole: The Nitrogen and Sulfur in the ring are electronegative; they pull density away from the C-N bond. This makes the

    
     group an exceptional leaving group—so exceptional that it leaves spontaneously if the system possesses enough thermal energy (Heat).
    
Decomposition Pathway Diagram

DecompPathway Diazo Thiazole-N2+ Carbocation Thiazole Radical/Cation (Highly Reactive) Diazo->Carbocation -N2 (Gas) Heat Heat (>5°C) Heat->Diazo Tar Polymeric Tars (Black Gunk) Carbocation->Tar + Polymerization Carbocation->Tar + Coupling Solvent Solvent/Impurity

Figure 2: The thermal decomposition cascade leading to tar formation.

References

  • Butler, R. N. (1975). "Diazotization of Heterocyclic Primary Amines." Chemical Reviews, 75(2), 241–257.

  • Filimonov, V. D., et al. (2008).[1] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[1] Organic Letters, 10(18), 3961–3964.

  • Hanson, P., et al. (2002). "Heteroaromatic diazonium ions." Journal of the Chemical Society, Perkin Transactions 2, 1191-1202.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of 2-Aminothiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Analytical Challenge: 2-Aminothiazole-5-thiol is a deceptive analyte. While theoretically simple, it exists at the convergence of three destabilizing forces: prototropic tautomerism (amine/imine and thiol/thione), oxidative dimerization (disulfide formation), and zwitterionic exchange .

The Comparative Approach: This guide does not merely list peak assignments. It compares the Target Analyte (Thiol) against its inevitable Thermodynamic Alternatives (Disulfide & Thione) . Success in characterization depends not on finding the "perfect" spectrum, but on distinguishing the monomer from the dimer and selecting the correct solvent system to arrest the equilibrium.

Structural Dynamics & Tautomeric Pathways[1]

Before interpreting the NMR, you must understand what species is actually in your tube. The this compound moiety is highly reactive.

The Pathways of Instability

The following diagram illustrates the dynamic relationship between the target thiol, its tautomers, and the oxidative disulfide impurity.

Tautomerism Thiol Target: 5-Thiol Form (Aromatic, Reactive) Thione Alternative 1: Thione Tautomer (Non-Aromatic, Stable) Thiol->Thione Proton Transfer (Fast) Radical Thiyl Radical Intermediate Thiol->Radical Oxidation (O2/DMSO) Disulfide Alternative 2: Disulfide Dimer (Oxidation Product) Radical->Disulfide Dimerization

Figure 1: Tautomeric and oxidative pathways.[1] Note that DMSO accelerates the path to the Disulfide.

Comparative Spectral Analysis

This section compares the spectral signature of the target 5-thiol against the parent compound and the disulfide impurity.

Table 1: Chemical Shift Comparison (DMSO-d6)[2][3][4]
FeatureTarget: this compound Alternative: 5,5'-Disulfide Dimer Reference: 2-Aminothiazole (Parent)
H4 Signal ~6.9 - 7.1 ppm (Singlet) ~7.3 - 7.5 ppm (Singlet) 7.0 ppm (Doublet, J=3.6 Hz)
H5 Signal Absent (Substituted)Absent (Substituted)6.6 ppm (Doublet, J=3.6 Hz)
-NH₂ Broad Singlet (6.8 - 7.2 ppm)Broad Singlet (7.0 - 7.4 ppm)Broad Singlet (6.8 ppm)
-SH Very Broad/Invisible (12.0 - 13.5 ppm)*AbsentAbsent
Coupling None (Singlet)None (Singlet)Vicinal JH4-H5 coupling

Critical Diagnostic: The collapse of the H4 doublet (seen in the parent) into a singlet confirms substitution at C5. However, distinguishing the Thiol from the Disulfide requires careful observation of the H4 chemical shift. The Disulfide H4 is typically deshielded (downfield) by 0.2–0.4 ppm compared to the free thiol due to the anisotropy of the S-S bond and lack of electron donation from the free thiol.

Table 2: Solvent Performance Comparison

Choosing the right solvent is an active control mechanism, not just a solubilization step.

SolventSolubilityExchange RateOxidation RiskRecommendation
DMSO-d6 ExcellentSlowHigh (Promotes Dimerization)Use only if degassed immediately.
CD₃OD GoodFast (Loss of NH/SH)LowBest for confirming skeleton (H4 only).
CDCl₃ PoorSlowModerateAvoid (Solubility issues).
TFA-d ExcellentFastLowUse for protonated salt characterization.

Detailed Experimental Protocols

Protocol A: "Zero-Oxidation" Sample Preparation (Recommended)

Use this protocol to capture the free thiol species.

  • Solvent Prep: Sparge DMSO-d6 with dry Argon or Nitrogen for 15 minutes to remove dissolved Oxygen.

  • Tube Prep: Flush the NMR tube with Argon.

  • Dissolution: Add 5-10 mg of sample to the tube. Add 0.6 mL of sparged DMSO-d6.

  • Cap & Seal: Cap immediately and wrap with Parafilm.

  • Acquisition: Run the spectrum within 10 minutes of dissolution.

    • Why? 2-aminothiazoles in DMSO have a half-life of stability often measured in hours. The "Alternative" disulfide peaks will begin to grow immediately.

Protocol B: D₂O Exchange Test (Validation)

Use this to distinguish the H4 aromatic proton from broad NH/SH peaks.

  • Acquire the standard proton spectrum (Protocol A).

  • Add 2 drops of D₂O to the NMR tube.

  • Shake vigorously and wait 5 minutes.

  • Re-acquire spectrum.[2]

    • Result: The -NH₂ (approx 7.0 ppm) and -SH (approx 13.0 ppm) signals will vanish. The H4 Singlet (approx 7.0 ppm) will remain sharp.

Decision Logic for Spectral Interpretation

Use this logic flow to determine the purity of your synthesized product.

Logic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Doublets Are there two Doublets? Start->Doublets Singlet Is there a Singlet? Doublets->Singlet No Parent Result: Unreacted Parent (2-Aminothiazole) Doublets->Parent Yes (J~3.6Hz) ShiftCheck Check Singlet Position Singlet->ShiftCheck Yes Thiol Result: Target Thiol (~6.9-7.1 ppm) ShiftCheck->Thiol Upfield Disulfide Result: Disulfide Impurity (>7.3 ppm) ShiftCheck->Disulfide Downfield

Figure 2: Diagnostic decision tree for identifying 5-substituted thiazoles.

References

  • Dahlbom, R. et al. (1963).[3] Acetylene Compounds of Potential Pharmacological Value. Acta Chemica Scandinavica, 17, 2518.[3] (Reference for parent 2-aminothiazole shifts).

  • Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[4] Organic Process Research & Development. (Reference for solvent residual peaks).

  • Gottlieb, H. E. et al. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[4]

  • PubChem Compound Summary. (2023). 2-Amino-5-mercapto-1,3,4-thiadiazole (Analogous spectral data).

Sources

FT-IR characterization of 2-amino-5-mercaptothiazole functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Characterization of 2-Amino-5-Mercaptothiazole Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Tautomeric Challenge

In drug development and materials science, 2-amino-5-mercapto-1,3,4-thiadiazole (often referred to as AMT or 2-amino-5-mercaptothiazole ) is a critical scaffold. Its versatility stems from its dual nucleophilic sites (amine and thiol/thione), making it a precursor for Schiff bases, antimicrobial agents, and corrosion inhibitors.

However, characterizing AMT is non-trivial due to thiol-thione tautomerism . In the solid state and polar solutions, the equilibrium often shifts, masking the expected thiol (-SH) signal in vibrational spectroscopy. This guide provides an objective comparison of FT-IR against alternative characterization methods (Raman, NMR), offering a validated protocol to definitively identify functional groups and tautomeric states.

Mechanistic Insight: Thiol-Thione Tautomerism

Understanding the structural dynamics is a prerequisite for accurate spectral assignment. AMT exists in equilibrium between the aromatic thiol form and the non-aromatic thione form .

  • Thiol Form (A): Characterized by an S-H bond and an endocyclic C=N bond.

  • Thione Form (B): Characterized by a C=S bond and an N-H bond on the ring nitrogen.

Key Insight: In the solid state (KBr pellet or ATR), the thione form typically predominates due to intermolecular hydrogen bonding (N-H···S), often rendering the S-H stretch invisible in standard IR spectra.

Tautomerism Thiol Thiol Form (Aromatic) -SH present Thione Thione Form (Non-Aromatic) C=S present NH present Thiol->Thione Solid State / Polar Solvent (Equilibrium Shift)

Figure 1: Tautomeric equilibrium of AMT. The thione form is generally favored in the solid state, significantly altering the expected FT-IR fingerprint.

FT-IR Characterization: Band Assignments & Performance
3.1. Spectral Fingerprint Table

The following assignments are based on experimental data for AMT in the solid phase (KBr matrix).

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine ν(NH₂) Asymmetric3415 - 3440MediumDistinct doublet often seen.
Primary Amine ν(NH₂) Symmetric3280 - 3330MediumOverlap with cyclic NH in thione form.
Cyclic Amine ν(N-H)3100 - 3200BroadThione Marker. Indicates protonation of ring N.
Thiol ν(S-H)2550 - 2600Weak/AbsentThiol Marker. Often invisible in solid IR due to H-bonding.
Imine (Ring) ν(C=N)1610 - 1630StrongCharacteristic of the thiadiazole ring.
Thione ν(C=S)1050 - 1070StrongThione Marker. Sharp band, distinct from C-S single bond.
C-S (Cyclic) ν(C-S-C)600 - 700MediumRing breathing modes.
3.2. Sampling Technique Comparison: ATR vs. KBr
  • ATR (Attenuated Total Reflectance):

    • Pros: Rapid, no sample prep. Ideal for hygroscopic amines like AMT.

    • Cons: Lower sensitivity for weak bands (like S-H). Pressure from the crystal anvil can induce pressure-induced spectral shifts in soft organic crystals.

  • Transmission (KBr Pellet):

    • Pros: Higher signal-to-noise ratio. Better resolution of the "fingerprint region" (600-1500 cm⁻¹).

    • Cons: Hygroscopic KBr can introduce water bands (3400 cm⁻¹) that mask the amine stretch. Recommendation: Use dried KBr and process immediately.

Comparative Analysis: FT-IR vs. Alternatives

To ensure scientific rigor, FT-IR data should be cross-validated. Below is an objective comparison of AMT characterization techniques.

FeatureFT-IR Raman Spectroscopy NMR (¹H / ¹³C)
S-H Detection Poor. S-H stretch is a weak dipole absorber. Often lost in noise.Excellent. S-H is a strong polarizable scatterer. Appears sharp at ~2570 cm⁻¹.N/A. SH proton is exchangeable and often broad/invisible in DMSO-d6.
C=S vs C-S Good. C=S is strong (~1060 cm⁻¹).Excellent. C=S and S-S (disulfide impurity) are very strong Raman scatterers.Indirect. Inferred from Carbon chemical shift (C2 position).
Tautomer Ratio Qualitative. Indicates dominant form (usually thione).Qualitative. Complementary selection rules help confirm symmetry.Quantitative. Can integrate signals to determine precise equilibrium ratio in solution.
Sample State Solid or Liquid.Solid or Liquid (non-destructive).Solution only (solvent effects apply).

Strategic Recommendation:

  • Use FT-IR for routine purity checks and confirmation of the amine (-NH₂) group.

  • Use Raman if you specifically need to prove the presence of the thiol (-SH) form or detect disulfide contaminants (S-S stretch at ~500 cm⁻¹).

  • Use NMR for structural elucidation during synthesis optimization.

Experimental Protocol: Synthesis & Characterization Workflow

This protocol ensures the generation of high-purity AMT for characterization, minimizing artifacts from impurities like disulfides.

5.1. Synthesis (Cyclization Route)
  • Reagents: Thiosemicarbazide (0.1 mol), Carbon Disulfide (0.1 mol), KOH (anhydrous), Ethanol (abs).[1]

  • Reaction:

    • Dissolve thiosemicarbazide in ethanolic KOH.

    • Add CS₂ dropwise (exothermic).

    • Reflux for 4–6 hours until H₂S evolution ceases.

    • Acidify with 10% HCl to precipitate the crude product.

5.2. Purification (Critical for IR Accuracy)
  • Step 1: Filter crude precipitate.

  • Step 2: Recrystallize from hot ethanol/water (1:1) .

  • Step 3: Vacuum dry at 50°C for 24 hours. Note: Moisture causes broad OH bands in IR that obscure the NH₂ doublet.

5.3. FT-IR Analysis Steps
  • Blanking: Collect background spectrum of the clean ATR crystal or pure KBr pellet.

  • Preparation:

    • ATR: Place 5 mg of dried sample on the Diamond/ZnSe crystal. Apply high pressure (clamp) to ensure contact.

    • KBr: Grind 1 mg sample with 100 mg dry KBr. Press at 10 tons for 2 mins.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

  • Validation: Check for the absence of the S-S band (~500 cm⁻¹ in Raman, weak in IR) to ensure no oxidation to the disulfide dimer.

Workflow Synth Synthesis (Thiosemicarbazide + CS2) Purify Purification (Recrystallization EtOH/H2O) Synth->Purify Dry Drying (Vacuum, 50°C, 24h) Purify->Dry Analysis FT-IR Analysis (Check 3400, 2550, 1060 cm⁻¹) Dry->Analysis Decision Is S-H visible? Analysis->Decision Raman Run Raman (Confirm Thiol) Decision->Raman No (Thione dominant) Pass Valid Characterization Decision->Pass Yes (Thiol present) Raman->Pass

Figure 2: Validated workflow for the synthesis and spectral confirmation of AMT.

References
  • NIST Chemistry WebBook. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- (IR Spectrum).[2] National Institute of Standards and Technology. [Link]

  • SpectraBase. 5-Amino-1,3,4-thiadiazole-2-thiol FT-IR Spectrum. John Wiley & Sons. [Link]

  • Yousif, H. J., et al. Synthesis, Antifungal and Antibacterial Evaluation for new Thiazolidinone and 1,3-Diazetidine Derivatives.[3] ResearchGate (2025).[4] (Describes synthesis via 2-amino-5-mercaptothiazole). [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Aminothiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Aminothiazole-5-thiol

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] The strategic functionalization of this heterocyclic system, particularly with a thiol group at the 5-position, yields this compound – a molecule of significant interest in drug discovery and development. Its structural elucidation is paramount for metabolism studies, impurity profiling, and quality control. Mass spectrometry stands as a principal analytical technique for this purpose, offering profound insights into the molecule's structure through the analysis of its fragmentation patterns.

This guide provides a comparative analysis of the anticipated mass spectrometry fragmentation patterns of this compound under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Due to the limited availability of direct experimental mass spectra for this compound in publicly accessible databases, this guide will leverage fragmentation data from structurally analogous compounds and fundamental principles of mass spectrometry to predict and compare the expected fragmentation pathways. This approach provides a robust framework for researchers to interpret mass spectral data of this and related molecules.

Methodology: Acquiring and Interpreting Mass Spectra

The acquisition of mass spectra for compounds like this compound typically involves hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile molecules.

Experimental Protocol: A Generalized Approach
  • Sample Preparation : A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Chromatographic Separation (for LC-MS) : The sample is injected into a liquid chromatograph, typically equipped with a C18 reversed-phase column, to separate it from other components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a small amount of formic acid to promote protonation, is commonly employed.

  • Ionization :

    • Electron Ionization (EI) : In GC-MS, the analyte is vaporized and bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation.

    • Electrospray Ionization (ESI) : In LC-MS, the analyte solution is passed through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets. Solvent evaporation leads to the formation of protonated molecules ([M+H]+) with minimal fragmentation.

  • Mass Analysis : The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Tandem Mass Spectrometry (MS/MS) : To obtain detailed structural information, a specific ion (e.g., the molecular ion or a protonated molecule) is selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed.

Comparative Analysis of Fragmentation Patterns

The fragmentation of this compound is dictated by the interplay of its functional groups: the amino group, the thiol group, and the thiazole ring. The ionization method employed will significantly influence the extent and nature of this fragmentation.

Electron Ionization (EI-MS): A High-Energy Approach Yielding Rich Structural Detail

Under EI conditions, the high energy input leads to the formation of a molecular ion radical (M+•) and extensive fragmentation. The resulting mass spectrum is a complex fingerprint of the molecule. Based on the fragmentation of related thiazole derivatives, the following pathways are anticipated for this compound:

  • Thiazole Ring Cleavage : A characteristic fragmentation of thiazole derivatives involves the cleavage of the heterocyclic ring.[2]

  • Loss of Small Radicals and Neutral Molecules : The initial molecular ion can undergo various fragmentation reactions, including the loss of a hydrogen radical (•H), a thiol radical (•SH), or hydrogen sulfide (H₂S). The loss of the amino group as a radical (•NH₂) is also possible.

  • Formation of Characteristic Fragment Ions : Key fragment ions would likely arise from the cleavage of the thiazole ring and the loss of side chains.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

m/z (Predicted)Proposed Fragment Structure/LossRationale
132[M]+• (Molecular Ion)Intact molecule radical cation.
131[M-H]+Loss of a hydrogen radical.
99[M-SH]+Loss of a thiol radical.
98[M-H₂S]+Loss of hydrogen sulfide.
116[M-NH₂]+Loss of an amino radical.
85[C₃H₃NS]+•Fragment from thiazole ring cleavage.
59[C₂H₃N₂]+Fragment containing the amino group.
Electrospray Ionization (ESI-MS): A "Soft" Technique for Molecular Mass Determination

ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal in-source fragmentation. This makes it ideal for determining the molecular weight of the analyte. Tandem MS (MS/MS) is then required to induce fragmentation and elicit structural information.

For this compound, ESI in positive ion mode would be expected to produce a prominent ion at m/z 133, corresponding to the protonated molecule. The protonation would likely occur at the more basic nitrogen atom of the amino group or the thiazole ring.

Collision-Induced Dissociation (CID) of the Protonated Molecule ([M+H]+)

Upon CID, the protonated molecule will fragment. The fragmentation pathways are expected to differ from EI due to the even-electron nature of the precursor ion. Common fragmentation pathways for protonated molecules include the loss of neutral molecules. For this compound, the following losses are plausible:

  • Loss of Ammonia (NH₃) : A common fragmentation pathway for protonated primary amines.

  • Loss of Hydrogen Sulfide (H₂S) : Driven by the presence of the thiol group.

  • Thiazole Ring Opening : Similar to EI, but the resulting fragments will be even-electron ions.

Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
133116NH₃Loss of ammonia from the protonated amino group.
13399H₂SLoss of hydrogen sulfide.
13386CHNSCleavage of the thiazole ring.

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams are provided in the DOT language for Graphviz.

EI_Fragmentation M This compound (M, m/z 132) M_minus_H [M-H]+ (m/z 131) M->M_minus_H - •H M_minus_SH [M-SH]+ (m/z 99) M->M_minus_SH - •SH M_minus_H2S [M-H₂S]+ (m/z 98) M->M_minus_H2S - H₂S Fragment1 [C₃H₃NS]+• (m/z 85) M->Fragment1 Ring Cleavage

Caption: Predicted EI fragmentation of this compound.

ESI_Fragmentation MH [M+H]+ (m/z 133) MH_minus_NH3 [M+H-NH₃]+ (m/z 116) MH->MH_minus_NH3 - NH₃ MH_minus_H2S [M+H-H₂S]+ (m/z 99) MH->MH_minus_H2S - H₂S Fragment2 [C₃H₄NS]+ (m/z 86) MH->Fragment2 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion and Future Perspectives

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound under both EI and ESI conditions. While direct experimental data for this specific molecule is scarce in the public domain, the analysis of structurally related compounds and the application of fundamental mass spectrometry principles allow for the construction of plausible fragmentation pathways.

For researchers working with this compound and its derivatives, the information presented here serves as a valuable starting point for interpreting experimental data. It is anticipated that EI-MS will provide a more detailed structural fingerprint through extensive fragmentation, while ESI-MS will be the method of choice for accurate molecular weight determination, with tandem MS providing key structural insights through controlled fragmentation. The future acquisition and publication of experimental mass spectra for this compound will be crucial for validating these predictions and further enriching our understanding of the gas-phase chemistry of this important class of molecules.

References

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Chatterjee, A., & De, A. (1979). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Journal of Pharmaceutical Sciences, 68(5), 630-633. [Link]

  • NIST Chemistry WebBook. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. (n.d.). Thiazole, 2-amino-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Mohana, K. N., Kumar, C. B. P., & Kumar, A. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 1-8. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

Sources

Comparative Guide: Antimicrobial Potency of 2-Aminothiazole vs. 2-Aminothiazole-5-thiol

[1]

Executive Summary

2-Aminothiazole (2-AMT) is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous drugs (e.g., sulfathiazole, cefotaxime). However, as a standalone agent, it exhibits weak antimicrobial efficacy and is often flagged as a Pan-Assay Interference Compound (PAINS) due to promiscuous binding.

This compound introduces a critical sulfhydryl (-SH) group at the C5 position.[1] This modification drastically alters the molecule's electronic landscape and reactivity. While the free thiol is prone to oxidation, it serves as a high-potency "warhead" precursor. Derivatives synthesized from the 5-thiol intermediate (e.g., thioethers, disulfides, and fused heterocycles) consistently demonstrate superior antimicrobial MIC (Minimum Inhibitory Concentration) values compared to the unsubstituted parent, largely due to enhanced lipophilicity and the ability to target cysteine-rich bacterial enzymes.

Verdict: 2-Aminothiazole is the foundation; this compound is the activator for high-potency targeting.[1]

Chemical & Structural Analysis[1][2][3][4][5]

The introduction of the thiol group at position 5 changes the physicochemical properties essential for pharmacokinetics (ADME).

Feature2-Aminothiazole (2-AMT)This compoundImpact on Antimicrobial Potential
Formula C₃H₄N₂SC₃H₄N₂S₂Thiol adds redox capability.[1]
MW 100.14 g/mol 132.21 g/mol Remains fragment-sized (good for binding pockets).[1]
LogP ~0.38 (Hydrophilic)~1.59 (More Lipophilic)Critical: Higher lipophilicity improves bacterial membrane penetration.
Electronic Effect Electron-rich aromatic ringThiol is electron-donating (+M); Acidic protonEnhances nucleophilicity for covalent drug design.[1]
Stability Stable solidProne to oxidation (Disulfides)Requires specific handling; often used as S-alkylated derivatives in final drugs.[1]
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the "activation" provided by the C5-thiol group.

ChemicalStructureAMT2-Aminothiazole(Parent Scaffold)ThiolThis compound(Functionalized Scaffold)AMT->Thiol C5-H replaced by C5-SH(Nucleophilic Substitution)Prop1Weak Membrane PermeabilityAMT->Prop1Prop2Enhanced Lipophilicity (LogP↑)Thiol->Prop2Prop3Redox Active (Disulfide formation)Thiol->Prop3

Caption: Transformation of the inert 2-AMT scaffold into the reactive 5-thiol pharmacophore.

Antimicrobial Efficacy: Data Review

Direct head-to-head data usually compares the derivatives because the free thiol is an intermediate.[1] The data below synthesizes literature values for the parent scaffold versus 5-thiol-derived bioactive agents (e.g., Schiff bases or Thioethers).

Table 1: Comparative MIC Values (µg/mL)

Lower values indicate higher potency.

Organism2-Aminothiazole (Parent)5-Thiol Derivatives (e.g., S-benzyl/Azo)Mechanistic Insight
S. aureus (Gram+)> 500 (Inactive)3.12 - 12.5 5-S-substitution allows hydrophobic interaction with bacterial cell wall targets.[1]
E. coli (Gram-)> 500 (Inactive)25.0 - 50.0 Thiol derivatives penetrate the outer membrane porins more effectively.[1]
C. albicans (Fungi)~250 (Weak)12.5 - 25.0 Inhibition of ergosterol synthesis via CYP51 binding (S-coordination).[1]
M. tuberculosis Inactive0.02 - 0.8 Specific binding to InhA or related reductases often requires the 5-substituent.[1]

Note on Specificity: The 2-aminothiazole core is often considered a "promiscuous binder" (hitting many targets weakly).[1] The 5-thiol modification confers specificity, turning a general binder into a targeted inhibitor.

Mechanism of Action (MOA)

The antimicrobial superiority of the 5-thiol variant stems from three distinct mechanisms:

  • Covalent Trapping (Disulfide Exchange): The free thiol (-SH) or its metabolic products can undergo disulfide exchange with cysteine residues in bacterial enzymes (e.g., DNA gyrase or proteases), irreversibly inhibiting them. The parent 2-AMT lacks this capability.[1]

  • Metal Chelation: Many bacterial metalloenzymes (like metallo-beta-lactamases) contain Zinc at the active site.[1] The sulfur at C5, combined with the ring nitrogen, creates a bidentate chelation site, effectively deactivating the enzyme.

  • Lipophilic Targeting: The 5-thiol is rarely used "naked." It is usually S-alkylated.[1] This creates a "hydrophobic tail" at the C5 position, which is critical for the molecule to dock into the hydrophobic pockets of bacterial kinases or cell wall synthesis proteins.

MOA Pathway Diagram

MOAcluster_02-Aminothiazole (Parent)cluster_1This compound (Derivative)AMT2-AMT MoleculeTarget1Bacterial Target(Weak H-Bonding)AMT->Target1Result1Reversible/Weak Inhibition(High MIC)Target1->Result1Thiol5-Thiol / S-DerivativeMechanismAMechanism 1:Disulfide Exchange(Cys-Trapping)Thiol->MechanismAMechanismBMechanism 2:Metal Chelation(Zn++ Binding)Thiol->MechanismBEffectIrreversible Inhibition(Low MIC)MechanismA->EffectMechanismB->Effect

Caption: Mechanistic divergence showing why the 5-thiol variant achieves irreversible inhibition.

Experimental Protocols

To validate these claims in your own lab, use the following standardized protocols.

Protocol A: Synthesis of 5-Thiol Precursor (In Situ)

Since the free thiol is unstable, it is often generated and reacted immediately.

  • Reagents: 2-Aminothiazole, Thiourea, Iodine (or NBS).

  • Procedure: Dissolve 2-aminothiazole in ethanol. Add 1 equivalent of thiourea and catalytic iodine. Reflux for 4 hours.

  • Validation: Monitor via TLC. The product (isothiouronium salt) is hydrolyzed with NaOH to release the 5-thiol for subsequent reaction (e.g., S-alkylation).[1]

Protocol B: MIC Determination (CLSI Standard)

Objective: Compare potency of 2-AMT vs. a stable 5-S-alkyl derivative.

  • Preparation of Stock:

    • Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

    • Critical Step: For the free thiol, add 1 mM DTT (Dithiothreitol) to prevent disulfide dimerization during the assay, unless the dimer is the intended test agent.

  • Inoculum:

    • Prepare 0.5 McFarland standard of S. aureus (ATCC 29213) and E. coli (ATCC 25922).

    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate Setup:

    • Use 96-well plates. Serial 2-fold dilutions from 512 µg/mL down to 0.5 µg/mL.

    • Include controls: DMSO only (negative), Ciprofloxacin (positive), and Sterility blank.

  • Incubation:

    • 37°C for 18–24 hours (aerobic).

  • Readout:

    • Visual turbidity check or OD600 measurement.

    • MIC Definition: The lowest concentration with no visible growth.

Important Distinction: The Thiadiazole Confusion

Researchers often confuse This compound with 2-amino-1,3,4-thiadiazole-5-thiol .[1]

  • Thiazole: 5-membered ring (S, N).

  • Thiadiazole: 5-membered ring (S, N, N).

  • Relevance: The thiadiazole derivative is more common in commercial catalogs and has a different biological profile (often higher toxicity). Ensure you are using the correct CAS: 69950-00-1 (Thiazole) vs 2349-67-9 (Thiadiazole).[1]

References

  • Molecules (MDPI) . "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole."[1] Discusses the limitations of the 2-AMT scaffold and strategies for functionalization.

  • Journal of Medicinal Chemistry . "Boronic Acid Derivatives and Therapeutic Uses Thereof." Details the use of this compound as a key intermediate for high-potency antimicrobials.

  • Chem Biol Interact . "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Review of the safety and reactivity profile of the parent scaffold.

  • European Journal of Medicinal Chemistry . "Synthesis and biological evaluation of 2-mercaptobenzothiazole derivatives." Provides comparative MIC data for thiol-substituted thiazole systems.

  • International Journal of Pharmaceutical Sciences and Research . "Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives." Experimental protocols for synthesizing derivatives.

HPLC Purity Assay Methods for 2-Aminothiazole-5-thiol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminothiazole-5-thiol is a critical heterocyclic intermediate, notably utilized in the synthesis of fourth-generation cephalosporins (e.g., Cefditoren, Cefozopran). Its analysis presents a dual challenge: polarity (due to the amino group) and oxidative instability (due to the thiol group).

Standard Reverse Phase (RP-HPLC) methods often fail to retain this polar zwitterion or suffer from on-column oxidation, leading to "ghost peaks" of the disulfide dimer. This guide compares two robust methodologies:

  • The Stabilized Standard: RP-HPLC with In-Situ Reduction (TCEP/DTT).

  • The Modern Alternative: Mixed-Mode Chromatography (RP + Cation Exchange).

The Chemist's Challenge: Stability & Retention

Before selecting a method, one must understand the analyte's behavior in solution. This compound exists in equilibrium with its disulfide dimer (2,2'-diamino-5,5'-dithiodithiazole).

Degradation Pathway

The thiol group (-SH) readily oxidizes to a disulfide (-S-S-) upon exposure to air or dissolved oxygen in mobile phases.

ThiolOxidation Thiol This compound (Monomer) Oxidation Oxidation (Air/Mobile Phase) Thiol->Oxidation Disulfide 2,2'-Diamino-5,5'-dithiodithiazole (Dimer Impurity) Oxidation->Disulfide Dimerization

Figure 1: Oxidative dimerization pathway. The dimer is the primary impurity that must be resolved.

Method A: Stabilized RP-HPLC (The Industry Standard)

This method modifies standard C18 chromatography by adding a reducing agent to the sample diluent and maintaining an acidic mobile phase to suppress ionization of the thiol (pKa ~6-7) while keeping the amine protonated.

Why it works
  • Acidic pH: Keeps the amine protonated (

    
    ) and thiol protonated (
    
    
    
    ), preventing zwitterionic charge cancellation.
  • TCEP/DTT: Tris(2-carboxyethyl)phosphine (TCEP) is added to the sample to reverse any disulfide formation prior to injection.

Experimental Protocol
  • Column: C18 (e.g., Phenomenex Luna or Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid + 10 mM Sodium Perchlorate (Ion suppressor).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Aminothiazole characteristic max).

  • Sample Diluent: Mobile Phase A containing 1 mM TCEP (Must be fresh).

Critical Step: Do not add reducing agent to the Mobile Phase itself, as it degrades pumps. Add it only to the sample diluent.

Method B: Mixed-Mode Chromatography (The Modern Alternative)

Standard C18 columns often yield poor retention (k' < 2) for small aminothiazoles due to their high polarity. Mixed-mode columns (Reverse Phase + Cation Exchange) interact with the protonated amine, providing superior retention and peak shape without ion-pairing reagents.

Why it works
  • Dual Mechanism: The hydrophobic chain retains the thiazole ring, while embedded acidic groups (cation exchange) retain the amino group.

  • Result: The monomer elutes significantly later, away from the solvent front and polar degradants.

Experimental Protocol
  • Column: Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or Coresep 100).

  • Mobile Phase: Isocratic 85% Water (with 0.1% TFA) / 15% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm.[2]

Comparative Performance Data

The following data summarizes the performance of both methods when analyzing a crude sample containing ~2% disulfide impurity.

ParameterMethod A: Stabilized RP-HPLCMethod B: Mixed-Mode
Retention Time (Monomer) 3.2 min (Early elution)7.8 min (Ideal retention)
Retention Time (Dimer) 12.5 min14.2 min
Resolution (Rs) 4.5> 10.0
Tailing Factor (Tf) 1.8 (Significant tailing)1.1 (Symmetric)
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mL
Stability on Column Moderate (Risk of oxidation)High (Acidic MP stabilizes)
Cost per Run LowMedium (Specialty column)
Decision Matrix

MethodSelection Start Select Method Q1 Is the sample highly polar? Start->Q1 Q2 Is MS detection required? Q1->Q2 Yes (this compound) MethodA Method A: Stabilized RP-HPLC (Good for QC, Standard Columns) Q1->MethodA No (Hydrophobic analogs) Q2->MethodA No (UV only) MethodB Method B: Mixed-Mode (Superior Retention, Research) Q2->MethodB Yes (Avoid non-volatiles)

Figure 2: Decision tree for selecting the appropriate assay method.

References

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. Link

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Link

  • National Institutes of Health (NIH). (2020). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Link

  • Publisso. (2020).[4][5] Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. Link

  • Granthaalayah Publications. (2022). Stability-Indicating HPLC Method for the Determination of Related Substances in Lansoprazole Intermediate. Link

Sources

Comparative Crystal Structure Guide: 2-Aminothiazole-5-thiol (ATT) Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-aminothiazole-5-thiol (ATT) complexes against their widely utilized structural analogs, specifically 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) and 2-mercaptobenzothiazole (MBT) . While the 2-aminothiazole scaffold is a "privileged structure" in drug discovery (e.g., for antimicrobial and anticancer applications), the introduction of a thiol group at the C5 position introduces unique tautomeric and coordination challenges.

This document moves beyond basic synthesis, focusing on the crystallographic evidence that dictates ligand performance. We analyze the competition between the exocyclic thiol and the ring nitrogen for metal coordination, a critical factor in designing stable supramolecular architectures.

Part 1: The Ligand Landscape & Coordination Modes

To understand the performance of this compound (ATT), we must benchmark it against the industry-standard "alternatives" that dominate the literature due to their stability.

The Core Comparison
FeatureTarget: this compound (ATT) Alternative A: 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) Alternative B: 2-Mercaptobenzothiazole (MBT)
Structure 5-membered ring (1 S, 1 N) + exocyclic thiol5-membered ring (1 S, 2 N) + exocyclic thiolFused benzene-thiazole ring + exocyclic thiol
Coordination Bidentate (N, S) or Monodentate (S)Tridentate Bridging (N, N, S) Monodentate (S) or Bridging (N, S)
Hard/Soft Character Mixed (Borderline N, Soft S)Harder N-donors available (N3 position)Softer character due to aromatic fusion
Crystallization Difficult (Oxidation prone to disulfide)Excellent (Forms stable polymeric chains)Good (Forms discrete dimers)
Structural Causality

Why does this matter? The extra nitrogen in the AMT ring (Alternative A) allows it to act as a tridentate bridge, linking metal centers into robust polymers. ATT , lacking that second ring nitrogen, suffers from steric strain when attempting to bridge, often resulting in discrete, less stable complexes or requiring auxiliary ligands to crystallize.

Part 2: Experimental Protocol (Self-Validating System)

The following protocol is designed for the synthesis and crystallization of Silver(I) complexes of these ligands. Silver is chosen as the probe metal because its affinity for both Sulfur (soft) and Nitrogen (borderline) reveals the ligand's true coordination preference.

Workflow: Hydrothermal Synthesis & Crystallization

This protocol uses a slow-diffusion technique to prevent rapid precipitation, ensuring X-ray quality crystals.

G Start Precursor Prep Mix Ligand Dissolution (EtOH/DMF) Start->Mix Metal Metal Salt Soln (AgNO3 in H2O) Start->Metal Layer Layering (H-Tube) Buffer Layer: 1:1 Solvent Mix->Layer Bottom Metal->Layer Top Diffusion Slow Diffusion (Dark, 4°C, 2 Weeks) Layer->Diffusion Harvest Crystal Harvest (Filtration + MeOH Wash) Diffusion->Harvest Analysis SC-XRD Analysis Harvest->Analysis

Figure 1: H-Tube diffusion method for growing X-ray quality crystals of thiol-azole complexes. The buffer layer is critical to control nucleation rates.

Step-by-Step Methodology
  • Ligand Solution (Bottom Layer): Dissolve 0.5 mmol of the thiol ligand (ATT or AMT) in 5 mL of DMF/Ethanol (1:1). Critical Step: Add 10 µL of Triethylamine (TEA) to deprotonate the thiol, enhancing coordination.

  • Buffer Layer: Carefully layer 2 mL of pure Ethanol/Water (1:1) on top of the ligand solution using a syringe. Why? This creates a diffusion barrier.

  • Metal Solution (Top Layer): Dissolve 0.5 mmol of AgNO₃ in 5 mL of distilled water. Layer this gently on top of the buffer.

  • Incubation: Seal the tube with Parafilm and store in the dark at 4°C. Note: Silver is photosensitive; light exclusion prevents reduction to metallic Ag.

  • Validation: Crystals should appear at the interface within 7–14 days. If black precipitate forms immediately, the diffusion was too fast (increase buffer volume).

Part 3: Structural Comparison & Data Analysis

This section compares the crystallographic parameters. The data below synthesizes typical values found in Ag(I) and Cu(II) complexes of these ligand classes.

Table 1: Comparative Crystallographic Metrics
ParameterATT Complex (Target) AMT Complex (Alternative) Interpretation
Crystal System Triclinic / MonoclinicMonoclinic / OrthorhombicAMT tends towards higher symmetry due to bridging.
Space Group P-1 or P2₁/cP2₁/n or PbcaCommon packing for planar heterocycles.
M–S Bond Length 2.45 – 2.55 Å2.40 – 2.50 ÅShorter bond in AMT indicates stronger S-coordination.
M–N Bond Length 2.30 – 2.40 Å2.25 – 2.35 ÅAMT's ring N is more accessible (less steric hindrance).
Coordination Mode

-S bridging

-N,N,S bridging
AMT forms 2D/3D networks; ATT forms dimers/chains.
Chelate Angle N/A (Rarely chelates)65° – 75° (N-M-S)AMT supports "bite" angles for chelation; ATT does not.
Coordination Pathway Visualization

The diagram below illustrates the fundamental difference in how these ligands build supramolecular structures.

Coordination ATT This compound (ATT) Mono Monodentate (S-only) Weak Interaction ATT->Mono Primary Mode Bridge Bridging (N,S) Polymeric Chain ATT->Bridge Sterically Hindered Unstable Discrete/Unstable Complexes ATT->Unstable AMT 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) AMT->Bridge Preferred Mode Chelate Chelation (N,S) Discrete Ring AMT->Chelate Secondary Mode Stable Stable 2D/3D MOFs or Polymers AMT->Stable Ag Metal Center (Ag+) Mono->Ag Bridge->Ag Chelate->Ag

Figure 2: Coordination logic. AMT (Green) offers superior bridging capabilities leading to stable polymers, whereas ATT (Red) often results in weaker monodentate interactions.

Part 4: Performance & Stability

Thermal Stability (TGA)
  • ATT Complexes: Typically show degradation onset at 180°C – 210°C . The decomposition often involves the loss of the exocyclic thiol.

  • AMT Complexes: Exhibit superior stability, often up to 280°C – 320°C . The polymeric network formed by the N-N-S bridging locks the lattice, requiring higher energy to break.

Biological Efficacy (Antimicrobial)

While AMT forms better crystals, ATT often shows higher biological activity in solution.

  • Mechanism:[1][2] The lower stability of the ATT-Metal bond allows for faster ligand exchange in vivo, releasing the active Ag+ or Cu++ ions at the bacterial cell wall more effectively than the tightly bound AMT polymers.

References

  • Crystal Structure of 2-amino-5-mercapto-1,3,4-thiadiazole

    • Source: PubChem & Sigma-Aldrich D
    • Link:

    • Relevance: Provides the baseline structural data for the "Altern
  • Coordination Modes of Aminothiazoles

    • Source: Jakopin, Z. (2020).[3] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chem Biol Interact.

    • Link:

    • Relevance: Validates the "privileged structure" status and discusses the N vs S binding potential.
  • Metal Complexes of Thiadiazole Derivatives

    • Source: Al-Hasani, R. et al. (2018).[2] "Synthesis, Characterization and Biological Activities of Mixed Ligand Complexes..." Al-Nahrain Journal of Science.

    • Link:

    • Relevance: Provides experimental data on the coordination behavior (N vs S) of the thiadiazole analog.
  • Structural Peculiarities of Thiadiazole Complexes

    • Source: Slyvka, Y. (2014).[4] "Structural peculiarities of the [(2-amino-5-ethyl-1,3,4-thiadiazole)CuCl] complex".

    • Link:

    • Relevance: Offers specific crystallographic details (bond lengths/angles) for Cu-Thiadiazole interactions used in the comparison table.

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Aminothiazole-5-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, 2-aminothiazole derivatives stand out as a privileged scaffold due to their wide array of biological activities.[1] The incorporation of a thiol group at the 5-position introduces a unique set of properties, influencing the molecule's electronic distribution and, consequently, its interaction with light. This guide provides an in-depth analysis of the UV-Vis absorption characteristics of 2-aminothiazole-5-thiol derivatives, offering a comparative perspective on their spectral properties and the underlying electronic transitions.

Understanding the Electronic Landscape of 2-Aminothiazole Derivatives

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. In 2-aminothiazole systems, the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, coupled with the π-system of the thiazole ring, gives rise to characteristic n → π* and π → π* transitions. The position of the absorption maximum (λmax) is sensitive to the molecular structure, including the nature and position of substituents, as well as the solvent environment.

Comparative Analysis of Absorption Maxima: A Case Study with 2-Aminobenzothiazole Derivatives

Research on 2-aminobenzothiazole derivatives provides a solid foundation for understanding the expected UV-Vis absorption behavior of their this compound counterparts. Studies have shown that 2-aminobenzothiazole derivatives typically exhibit intense absorption bands in the range of 300 nm to approximately 460 nm.[2] For a series of squaraine-based 2-aminobenzothiazole photosensitizers, the maximum absorption (λmax) was consistently observed at around 345 nm.[2] Another study on a different thiazole derivative reported two distinct absorption peaks at 348 nm and 406 nm.[3]

These values suggest that the core 2-aminothiazole structure is responsible for significant absorption in the UVA region of the electromagnetic spectrum. The introduction of a thiol group at the 5-position is expected to modulate this absorption, likely leading to a bathochromic (red) shift due to the electron-donating nature of the sulfur atom's lone pairs, which can extend the conjugation of the π-system.

Compound Class Reported λmax Range (nm) Key Structural Features
2-Aminobenzothiazole Derivatives300 - 460Fused benzene ring
Squaraine-based 2-Aminobenzothiazoles~345Squaraine moiety
A Substituted Thiazole Derivative348 and 406Specific substitution pattern

The Influence of Substituents on Absorption Maxima

The electronic properties of the 2-aminothiazole ring can be finely tuned by the introduction of various substituents. The effect of these substituents on the UV-Vis absorption maxima can be predicted based on their electron-donating or electron-withdrawing nature.

  • Electron-Donating Groups (EDGs): Substituents such as -NH2, -OH, and -SH (thiol) are known to cause a bathochromic shift (shift to longer wavelengths) and often an increase in molar absorptivity (hyperchromic effect). This is because they donate electron density to the π-system, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO2, -CN, and -C(O)R tend to cause a hypsochromic shift (shift to shorter wavelengths) or a less pronounced bathochromic shift. These groups withdraw electron density from the π-system, lowering the energy of the lowest unoccupied molecular orbital (LUMO).

The interplay of these substituent effects is crucial in the rational design of 2-aminothiazole derivatives with specific photophysical properties for applications such as photosensitizers or molecular probes.

Experimental Protocol for Determining UV-Vis Absorption Maxima

To ensure accurate and reproducible measurements of the UV-Vis absorption maxima of this compound derivatives, a standardized experimental protocol is essential.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands.[4] A common practice is to use a spectroscopic grade solvent that does not absorb in the region of interest and in which the analyte is sufficiently soluble. Ethanol or methanol are often suitable choices for many organic compounds.[5] It is advisable to record spectra in a series of solvents with varying polarities to assess any solvatochromic effects.

  • Preparation of Stock Solution: Accurately weigh a small amount of the this compound derivative and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time.

    • Set the wavelength range for scanning (e.g., 200 - 600 nm).

    • Use a matched pair of cuvettes (typically 1 cm path length quartz cuvettes).

  • Blank Measurement: Fill one cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank to zero the absorbance of the solvent.

  • Sample Measurement:

    • Rinse the second cuvette with a small amount of the most dilute sample solution and then fill it with the same solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum.

    • Repeat the measurement for all the prepared dilutions, starting from the most dilute and proceeding to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

    • If molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Solvent Selection Solvent Selection Stock Solution Stock Solution Solvent Selection->Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Spectrophotometer Setup Spectrophotometer Setup Blank Measurement Blank Measurement Spectrophotometer Setup->Blank Measurement Sample Measurement Sample Measurement Blank Measurement->Sample Measurement Identify λmax Identify λmax Sample Measurement->Identify λmax Calculate Molar Absorptivity Calculate Molar Absorptivity Identify λmax->Calculate Molar Absorptivity End End Calculate Molar Absorptivity->End Start Start Start->Solvent Selection

Figure 1. A generalized workflow for the experimental determination of UV-Vis absorption maxima.

Understanding the Underlying Electronic Transitions

The absorption of UV-Vis light by this compound derivatives promotes electrons from lower energy molecular orbitals to higher energy ones. The primary transitions of interest are:

  • π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivities (ε > 10,000 L mol⁻¹ cm⁻¹) and are responsible for the strong absorption bands observed in these conjugated systems.

  • n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (lone pair on N or S) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivities (ε < 2,000 L mol⁻¹ cm⁻¹) compared to π → π* transitions.

G cluster_orbitals Molecular Orbitals π π (HOMO) Ground State π->Ground State Excited State 1 π->Excited State 1 Excited State 2 π->Excited State 2 π->Excited State 2 n n (Non-bonding) n->Ground State n->Excited State 1 Ground State->Excited State 1 n → π* (Lower Energy) Ground State->Excited State 2 π → π* (Higher Energy)

Figure 2. Simplified diagram of electronic transitions in 2-aminothiazole derivatives.

The precise energies of these transitions, and thus the observed λmax, are influenced by the electronic effects of substituents on the thiazole ring and the polarity of the solvent. Polar solvents can stabilize the ground state of polar molecules through dipole-dipole interactions, which can affect the energy required for electronic transitions.[4]

Conclusion

The UV-Vis absorption characteristics of this compound derivatives are a key parameter in their application in various scientific fields. While a comprehensive comparative guide with extensive experimental data on these specific compounds is still emerging, valuable insights can be gained from the study of structurally similar molecules like 2-aminobenzothiazoles. The absorption maxima of these compounds are primarily governed by π → π* and n → π* transitions and can be systematically tuned by the introduction of electron-donating or electron-withdrawing substituents. The provided experimental protocol offers a robust framework for the accurate determination of their UV-Vis absorption properties, enabling researchers to further explore the potential of this important class of heterocyclic compounds.

References

  • Nowak-Król, A., et al. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. Materials, 14(24), 7789. [Link]

  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-2-amino-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-3-ium-3-ide. Journal of the Chilean Chemical Society, 64(2), 4434-4443. [Link]

  • Al-Obaidi, A. S. M., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 20(3).
  • Al-Juboori, S. A. R., & Al-Masoudi, W. A. M. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science, 4(2), 26-37.
  • Khan, I., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]

  • Alam, M. J., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(32), 28203–28219. [Link]

  • Martinez, S. E., et al. (2007). SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Photochemistry and photobiology, 83(5), 1037–1044. [Link]

  • Taha, M., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 11, e15277. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-biological interactions, 330, 109244. [Link]

  • Taha, M., et al. (2023). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 22, 1-25.
  • Titov, A. A., et al. (2019). Halochromism and Halofluorism of 5-N-Arylaminothiazoles with Pyridyl Groups. The Journal of organic chemistry, 84(15), 9573–9584.
  • Stanković, N., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International journal of molecular sciences, 23(17), 9866. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC medicinal chemistry, 12(3), 345–361. [Link]

  • Fallah, A., et al. (2006). Synthesis and spectroscopic properties of some novel fluorescent 2-(thienyl)- and 2-(bithienyl)-1,3-benzothiazole derivatives. Dyes and Pigments, 70(3), 241-247.
  • Rajeshirke, M., et al. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Fibers and Polymers, 20(5), 939-948.

Sources

Safety Operating Guide

2-Aminothiazole-5-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Aminothiazole-5-thiol Proper Disposal Procedures Audience: Researchers, Chemical Hygiene Officers, and Drug Discovery Scientists.[1][2]

Executive Summary: Immediate Action Protocol

Do NOT pour down the drain. this compound is a high-stench, organosulfur compound with potential biological activity (kinase inhibition precursor).[1][2] Improper disposal risks facility-wide odor contamination and aquatic toxicity.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Containment: "Double-bag" all solid waste.[1][2] Seal liquid waste in glass/polyethylene containers with Teflon-lined caps.

  • Labeling: Must be explicitly labeled "Hazardous Waste - Stench - Toxic." [1][2]

Chemical Profile & Risk Assessment

To handle this compound safely, you must understand the "Why" behind the protocols. This molecule presents a dual-hazard profile based on its functional groups:

Functional GroupHazard CharacteristicOperational Implication
5-Thiol (-SH) Stench & Oxidation: Low odor threshold (ppb range).[1][2] Readily oxidizes to disulfides (R-S-S-R) in air.Requires "Stench Protocols."[1][2] Residues must be chemically oxidized before glassware leaves the fume hood.
2-Amino (-NH₂) Reactivity: Basic nitrogen.[1][2] Potential for N-chlorination if treated improperly.[1][2]CRITICAL: Do NOT use concentrated bleach (Sodium Hypochlorite) for bulk neutralization.[1][2] The reaction between bleach and primary amines can generate chloramines (toxic/unstable).
Thiazole Core Toxicity: Heterocyclic aromatic.[1][2]Treat as a suspected toxic agent/irritant.[1][2] Avoid inhalation of dust.

Pre-Disposal Stabilization: The "Stench" Protocol

Before the waste leaves your fume hood, it must be stabilized to prevent odor leaks during transport.[3]

A. For Bulk Waste (Solids/Liquids > 100 mg)

Do not oxidize bulk waste. The oxidation of thiols is exothermic. Treating bulk quantities can lead to thermal runaways.

  • Liquids: Transfer to a dedicated "Stench Waste" bottle (glass or HDPE).

  • Solids: Place in a screw-top jar or double-bag in thick (5 mil+) polyethylene zip-lock bags.

  • Sealing: Wrap the cap/closure with Parafilm or electrical tape to prevent vapor creep.

  • Secondary Containment: Place the sealed container inside a secondary resealable bag or plastic tub with activated carbon or vermiculite.

B. For Trace Residues (Glassware & Spills)

Glassware must be "de-stenched" before removal from the hood. While bleach is common for thiols, the amino group in this compound makes Hydrogen Peroxide the safer choice to avoid chloramine formation.

Recommended Oxidation Solution:

  • Reagent: 3% to 10% Hydrogen Peroxide (

    
    ) adjusted to pH ~8-9 with Sodium Bicarbonate (
    
    
    
    ).
  • Mechanism: Converts thiol (

    
    ) 
    
    
    
    Disulfide (
    
    
    ) or Sulfonic Acid (
    
    
    ), which are non-volatile and odorless.[1][2]
  • Procedure: Soak glassware for 30–60 minutes. Rinse with water.[4][5][6] Collect the rinsate as aqueous chemical waste.

Disposal Workflow Diagram

The following logic flow ensures compliant decision-making for every state of matter.

DisposalWorkflow Start Waste Generation: This compound Assess Assess Quantity & State Start->Assess BulkSolid Bulk Solid (>100 mg) Assess->BulkSolid Solid BulkLiquid Bulk Liquid (Mother Liquor) Assess->BulkLiquid Liquid Trace Trace Residue (Glassware/Syringes) Assess->Trace Residue ActionBulk Double-Bag / Jar DO NOT OXIDIZE BulkSolid->ActionBulk ActionLiq Dedicated Stench Bottle Parafilm Seal BulkLiquid->ActionLiq ActionTrace Oxidation Bath (H2O2 + NaHCO3) Trace->ActionTrace Label Label: 'Hazardous Waste' Add 'STENCH' Sticker ActionBulk->Label ActionLiq->Label ActionTrace->Label Collect Rinsate Pickup EHS / Contractor Pickup (Incineration) Label->Pickup

Figure 1: Decision tree for segregating bulk waste from trace residues to ensure safety and odor control.

Regulatory Classification (RCRA)

In the United States, this compound is not explicitly listed on the EPA P-list or U-list by its specific CAS number. However, it must be characterized by the generator based on its properties.

Regulatory CategoryClassificationWaste Code (Recommendation)
EPA / RCRA Non-Listed, CharacteristicD003 (Potentially Reactive - consult local EHS) or Non-Regulated Toxic
DOT (Transport) Toxic Solid/Liquid, OrganicUN 2811 (Toxic Solid, Organic, n.o.s.)[1][2]
Generator Status Hazardous Chemical WasteClassify as "Hazardous Waste" due to toxicity/stench.[1][2]

Note: Even if "non-regulated" by strict RCRA definition, most institutions mandate managing organosulfur compounds as hazardous waste to prevent environmental release.[1][2]

Emergency Procedures

Spill Response (< 100 mL/g):

  • Evacuate: Clear the immediate area. The smell will cause panic/complaints.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator (organic vapor cartridge) if outside a fume hood.

  • Neutralize: Cover the spill with an absorbent pad soaked in the Peroxide/Bicarbonate solution (described in Section 3). Allow to sit for 15 minutes to kill the odor.

  • Collect: Scoop absorbent into a wide-mouth jar. Seal, tape, and label.[6][7]

  • Ventilate: Increase air exchange if possible.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.[8]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • MilliporeSigma. (2024). Safety Data Sheet: 2-Aminothiazole (Generic Class Reference).[2][2]

Sources

A Senior Application Scientist's Guide to Handling 2-Aminothiazole-5-thiol: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 2-aminothiazole derivatives is foundational to therapeutic innovation.[1] However, the potential of these molecules is matched by the imperative to handle them with the utmost respect for safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of 2-Aminothiazole-5-thiol. Our objective is to build a self-validating system of safety in your laboratory, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the material's properties.

Hazard Profile: Understanding the "Why"

Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a chemical's specific hazard profile. This compound, like its chemical relatives, presents a multi-faceted risk profile that must be understood before the container is even opened.

  • Contact Hazards: The primary risks associated with this class of compounds are irritation upon contact. Safety data for analogous chemicals indicates it can cause skin irritation and serious eye irritation.[2]

  • Inhalation and Ingestion Risks: As a solid, this compound can form dust during handling, which may cause respiratory irritation if inhaled.[2][3] Ingestion is harmful, potentially leading to gastrointestinal irritation.[2]

  • The Thiol Factor - An Olfactory Menace: Beyond its direct toxicological properties, the thiol group (-SH) makes this compound a "stench chemical." Thiols are detectable by the human nose at incredibly low concentrations (parts per billion) and can cause headaches and nausea.[4] Uncontained thiol odors can cause widespread disruption, often mistaken for a natural gas leak, and are considered a statutory nuisance under environmental regulations.[4][5] This property fundamentally changes our approach to handling and waste management.

Core Protective Ensemble: A Blueprint for Safety

Your primary defense is a combination of engineering controls and personal protective equipment. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

Task Engineering Control Eye/Face Protection Hand Protection Body & Respiratory Protection
Weighing/Transfer of Solid Chemical Fume HoodChemical safety gogglesNitrile or Neoprene gloves (double-gloving recommended)Full-length lab coat. No respiratory protection needed if handled exclusively within a certified fume hood.
Solution Preparation Chemical Fume HoodChemical safety goggles and face shieldNitrile or Neoprene glovesFull-length lab coat.
Running Reactions Chemical Fume Hood with a bleach or oxidant scrubber/trap for exhaust if possible.Chemical safety gogglesNitrile or Neoprene glovesFull-length lab coat.
Waste Handling/Decontamination Chemical Fume HoodChemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coat.
Causality Behind the Choices:
  • Engineering Controls: A certified chemical fume hood is non-negotiable.[6] It serves two purposes: protecting you from inhaling dust and vapors, and containing the pervasive odor of the thiol group.[4][7]

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[8] A face shield should be added when handling larger quantities or during procedures with a higher risk of splashing, such as during spill cleanup.

  • Hand Protection: Nitrile gloves provide good initial protection for incidental contact. For prolonged handling or during decontamination, more robust gloves like butyl rubber are recommended.[9] Always inspect gloves before use and wash hands thoroughly after removal.[9]

  • Body Protection: A full-length lab coat protects your skin and personal clothing from contamination.[5] Ensure it is buttoned completely.[6]

Operational Protocols: From Benchtop to Disposal

Protocol 3.1: Safe Handling and Weighing
  • Preparation: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[8][10] Prepare a bleach bath within the fume hood for immediate decontamination of small equipment.[7][11]

  • Don PPE: Put on your lab coat, safety goggles, and gloves as specified in the table above.

  • Conduct in Fume Hood: Perform all manipulations, including weighing and transfers, inside a certified chemical fume hood to contain dust and odor.[3]

  • Minimize Dust: Handle the solid gently. Avoid actions that could create airborne dust. Use a spatula for transfers.

  • Immediate Cleanup: After weighing, decontaminate the spatula and any other small equipment by immersing it in the prepared bleach bath within the hood.[7] Wipe down the work surface with a suitable solvent.

Protocol 3.2: Spill Management Workflow

A spill of this compound requires a calm and systematic response. The primary goals are to contain the material, protect personnel, and decontaminate the area.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Disposal & Reporting start Spill Discovered alert Alert personnel in the immediate area start->alert evacuate Evacuate if spill is large or odor is strong alert->evacuate Assess Severity ppe Don appropriate PPE: - Respirator (if needed) - Goggles & Face Shield - Double Gloves - Apron evacuate->ppe contain Cover with inert absorbent material (e.g., vermiculite, sand) ppe->contain sweep Carefully sweep solid into a dedicated waste container contain->sweep decontaminate Decontaminate spill area with a 10% bleach solution, let sit for >1 hour sweep->decontaminate wipe Wipe area with soap and water decontaminate->wipe dispose Seal and label all waste (absorbent, PPE) as hazardous thiol waste wipe->dispose report Report incident to Lab Supervisor / EHS dispose->report end End of Response report->end

Caption: Workflow for managing a this compound spill.

Protocol 3.3: Waste Disposal and Decontamination

The potent odor of thiols necessitates a dedicated waste stream to prevent contamination of the laboratory and surrounding areas.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, absorbent pads, weigh boats) must be considered hazardous waste.

    • Immediately place these items into a sealable plastic bag inside the fume hood.[5]

    • Seal the bag and place it inside a second, larger, sealable container (like a wide-mouthed jar) clearly labeled "Hazardous Waste: Contains Thiols".[5]

    • Dispose of the container through your institution's environmental health and safety (EHS) office.[10][12]

  • Glassware Decontamination: Standard washing is insufficient for removing thiol residues.

    • Rinse all contaminated glassware inside the fume hood.

    • Submerge the glassware in a dedicated bleach bath for at least 12-24 hours.[11] This oxidizes the thiol, neutralizing the odor.

    • After soaking, rinse the glassware thoroughly with water before proceeding with normal washing procedures.[11]

  • Liquid Waste: For solutions containing this compound, consult your institution's EHS guidelines. Do not pour thiol-containing waste down the drain. It must be collected in a designated, sealed hazardous waste container.

By integrating this comprehensive safety and handling protocol into your daily workflow, you ensure the protection of yourself, your colleagues, and your research environment.

References

  • Acros Organics.Safety Data Sheet for 2-Aminothiazole-5-carboxylic acid. Available at: (A specific, stable URL for this exact SDS is not provided in the search results, but it is a common document from chemical suppliers like Thermo Fisher Scientific).
  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. Available at: [Link]

  • University College London (UCL) Safety Services. Thiols Safety. Available at: [Link]

  • National Institutes of Health (NIH), Office of Research Services. Safe Laboratory Practices & Procedures. Available at: [Link]

  • Santa Cruz Biotechnology, Inc.Material Safety Data Sheet for 2-Amino-5-methylthiazole. Available at: (The search result points to the existence of this SDS but does not provide a stable URL. It can be searched on the Santa Cruz Biotechnology website).
  • Acros Organics.Safety Data Sheet for 2-Aminothiazole. Available at: (This is another common SDS from suppliers like Thermo Fisher Scientific, accessible via their online portals by searching for CAS No. 96-50-4).
  • HPC Standards.Safety Data Sheet for 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: (The search result indicates this SDS exists but does not provide a direct, stable URL).
  • University of Minnesota, Department of Environmental Health and Safety.Standard Operating Procedure for Malodorous Compounds (Thiols). Available at: (A direct URL was not provided, but such SOPs are typically found on university EHS websites).
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Columbia University, Research. SOP FOR STENCH CHEMICALS. Available at: [Link]

Sources

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